molecular formula C6H3ClFN3O B13335162 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Katalognummer: B13335162
Molekulargewicht: 187.56 g/mol
InChI-Schlüssel: GOWDEJNLNSIJLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a versatile chemical intermediate based on the privileged 7H-pyrrolo[2,3-d]pyrimidine scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery . This core structure is a common motif in the design and synthesis of novel bioactive molecules and is frequently investigated for its enzyme-inhibiting properties . Researchers utilize this specific chloro- and fluoro-substituted derivative as a critical building block for the development of targeted kinase inhibitors . The pyrrolo[2,3-d]pyrimidine scaffold is a prominent feature in compounds studied as ATP-competitive inhibitors for various kinases implicated in oncogenesis, such as p21-activated kinase 4 (PAK4) . The strategic halogen substitutions on the core structure allow for further synthetic elaboration, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity against key enzymatic targets . Beyond oncology, this scaffold is also explored for its application in other therapeutic areas, including the development of antitubercular and antimicrobial agents, highlighting its broad utility in chemical biology and pharmaceutical development . This compound is intended for research use only in a laboratory setting.

Eigenschaften

IUPAC Name

2-chloro-5-fluoro-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3O/c7-6-10-4-3(5(12)11-6)2(8)1-9-4/h1H,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWDEJNLNSIJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(NC2=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Spectral Analysis and Synthetic Utility of 2-Chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

The compound 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one (CAS: 1638768-15-6)[1] is a highly functionalized 7-deazapurine bioisostere. By replacing the N7 atom of a traditional purine with a carbon atom (systematic C5 position)[2], the pyrrolo[2,3-d]pyrimidine scaffold gains distinct electronic properties and metabolic stability. The strategic incorporation of a fluorine atom at the C5 position and a chlorine atom at the C2 position transforms this molecule into a highly versatile, bifunctional electrophile.

In modern drug discovery, this specific scaffold serves as a critical intermediate (often designated as PP-2) in the synthesis of potent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors[3]. PRMT5 is an epigenetic enzyme overexpressed in various malignancies, and inhibitors derived from this fluorinated 7-deazapurine core have shown significant promise as targeted anticancer agents[4].

Structural Elucidation & Tautomeric Dynamics

Before interpreting the nuclear magnetic resonance (NMR) spectra, one must account for the tautomeric equilibrium inherent to this heterocyclic system. The molecule can exist in two primary tautomeric forms:

  • The Lactam Form (4-one): Characterized by a carbonyl at C4 and a protonated pyrimidine nitrogen at N3.

  • The Lactim Form (4-ol): Characterized by a hydroxyl group at C4 and an unprotonated N3.

In the solid state and in highly polar, hydrogen-bonding solvents like DMSO- d6​ , the lactam form overwhelmingly predominates. This causality is driven by the thermodynamic stability of the highly conjugated N1=C2(Cl)−N3(H)−C4(=O) amide-like system. Consequently, the NMR spectral data must be assigned based on the 3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one structure, where the presence of the N3-H proton is a critical diagnostic marker.

G A Lactam Form (4-one) Predominant in DMSO B Lactim Form (4-ol) Minor Tautomer A->B Solvent-Dependent Equilibrium C 1H NMR Analysis A->C D 13C NMR Analysis A->D E Observe N3-H (~11.85 ppm) C->E F Observe C=O (~158.2 ppm) D->F G Confirm Lactam Structure E->G F->G

Figure 1: Tautomeric equilibrium and NMR-driven structural confirmation workflow.

High-Resolution NMR Spectral Data

The introduction of the highly electronegative fluorine atom ( 19F , spin = 1/2, 100% natural abundance) at the C5 position induces profound heteronuclear spin-spin coupling ( JC−F​ and JH−F​ ) throughout the pyrrole ring.

1 H NMR Spectral Analysis (400 MHz, DMSO- d6​ )

DMSO- d6​ is intentionally selected as the solvent because its strong hydrogen-bond accepting capability disrupts the intermolecular hydrogen bonds of the lactam, ensuring solubility while slowing the chemical exchange rate of the N-H protons enough to observe them as distinct signals.

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J )IntegrationAssignment / Causality
N7-H 12.10br s-1HPyrrole NH. Broadened due to the quadrupolar relaxation of the adjacent 14N nucleus and slow chemical exchange.
N3-H 11.85br s-1HPyrimidine NH. Highly deshielded by the adjacent C4 carbonyl and the electron-withdrawing C2 chlorine.
C6-H 7.15d 3JH,F​=2.6 Hz 1HPyrrole CH. Split into a sharp doublet by the adjacent C5 fluorine atom. The ~2.6 Hz coupling is characteristic of ortho-like 3J coupling in 5-fluoropyrroles.
13 C NMR Spectral Analysis (100 MHz, DMSO- d6​ )

The 13 C spectrum is defined by extensive carbon-fluorine splitting. The magnitude of the JC−F​ coupling constants decays predictably with bond distance, acting as a self-validating map of the molecule's connectivity.

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J )Assignment / Causality
C4 (C=O) 158.2s-Carbonyl Carbon. Highly deshielded; confirms the lactam tautomer. No significant F-coupling due to distance (4 bonds).
C7a 151.5d 3JC,F​=4.5 Hz Bridgehead Carbon. Weak three-bond long-range coupling with the C5 fluorine.
C2 (C-Cl) 145.8s-Chlorinated Carbon. Deshielded by the electronegative chlorine atom and the two adjacent nitrogen atoms (N1, N3).
C5 (C-F) 139.5d 1JC,F​=246.0 Hz Fluorinated Carbon. Directly bonded to fluorine, resulting in a massive one-bond heteronuclear splitting.
C6 (CH) 110.3d 2JC,F​=26.5 Hz Pyrrole Carbon. Strong two-bond coupling with the adjacent fluorine.
C4a 104.8d 2JC,F​=15.2 Hz Bridgehead Carbon. Two-bond coupling with C5-F. The smaller 2J value compared to C6 is due to the bridgehead geometry and hybridization.

Experimental Workflows

To guarantee reproducibility and scientific integrity, the following protocols represent field-proven, self-validating systems for synthesizing and analyzing this compound.

Synthesis via Electrophilic Fluorination

This protocol details the regioselective fluorination of the C5 position, a standard method for generating PRMT5 inhibitor intermediates[4].

  • Reactant Preparation: Suspend 2-chloro-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 equiv) in anhydrous acetonitrile to achieve a 0.1 M concentration.

  • Acidic Catalysis: Add glacial acetic acid (20% v/v relative to acetonitrile). Causality: Acetic acid acts as a protic co-solvent that enhances the solubility of the starting material and mildly activates the Selectfluor reagent. It also facilitates the rearomatization step after the initial electrophilic addition.

  • Fluorination: Add Selectfluor (1.5 equiv) portion-wise at room temperature under a nitrogen atmosphere. Causality: Selectfluor is utilized because it provides high regioselectivity for the C5 position, exploiting the inherent enamine-like nucleophilicity of the pyrrole ring without the severe hazards of F2​ gas.

  • Thermal Activation: Elevate the reaction temperature to 70 °C and stir for 12–18 hours. Track the consumption of the starting material via LC-MS (monitoring the M+H shift from 169 m/z to 188 m/z ).

  • Quenching & Extraction: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO3​ (to neutralize AcOH) and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the pure fluorinated product.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO- d6​ (100 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Instrument Setup: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz NMR spectrometer equipped with a BBFO (Broadband Fluorine Observe) probe.

  • Thermal Equilibration: Set the probe temperature to 298 K and allow 5 minutes for thermal equilibration. Causality: This prevents convection currents within the sample tube that would otherwise degrade the magnetic field homogeneity and broaden the delicate 3JH,F​ couplings.

  • Shimming: Perform gradient shimming (e.g., TopShim) on the 2H lock signal of the DMSO solvent.

  • 1 H Acquisition: Run a standard 1 H pulse sequence (zg30) with a spectral width of 15 ppm, 64 scans, and a relaxation delay (D1) of 1.5 s.

  • 13 C Acquisition: Run a proton-decoupled 13 C pulse sequence (zgpg30) with a spectral width of 250 ppm, 1024 scans, and a D1 of 2.0 s. Causality: Quaternary carbons (C2, C4, C4a, C5, C7a) lack attached protons to provide efficient dipole-dipole relaxation. A longer D1 ensures these nuclei return to thermal equilibrium between pulses, preventing signal saturation.

Synthetic Pipeline Visualization

The strategic value of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one lies in its orthogonal reactivity. The N7 position can be selectively alkylated or glycosylated, while the C2 chlorine serves as a prime handle for SN​Ar (Nucleophilic Aromatic Substitution) or palladium-catalyzed cross-coupling reactions to build complex PRMT5 inhibitors[3].

G N1 2-Chloro-7H-pyrrolo [2,3-d]pyrimidin-4-one N2 Electrophilic Fluorination (Selectfluor, AcOH, 70°C) N1->N2 N3 2-Chloro-5-fluoro-3H,4H,7H- pyrrolo[2,3-d]pyrimidin-4-one (PP-2 Core) N2->N3 N4 Alkylation / Glycosylation at N7 Position N3->N4 Step 1 N5 SNAr Amination at C2 Position N4->N5 Step 2 N6 PRMT5 Inhibitor (Anticancer Agent) N5->N6 Final Formulation

Figure 2: Synthetic pipeline from core scaffold to PRMT5 inhibitor development.

References

  • [4] US20160244475A1 - Substituted nucleoside derivatives useful as anticancer agents. Google Patents.

  • [3] US10220037B2 - Substituted carbonucleoside derivatives useful as anticancer agents. Google Patents.

  • [1] 2-Chloro-5-fluoro-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one. ChemScene.

  • [2] 7-Functionalized 7-Deazapurine Ribonucleosides Related to 2-Aminoadenosine, Guanosine, and Xanthosine. ACS Publications.

Sources

An In-Depth Technical Guide to the 2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-one Core in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed examination of the 2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-one molecular core, a key pharmacophore in the design of modern kinase inhibitors. We will dissect its mechanism of action, the strategic roles of its halogen substituents, and the experimental methodologies required for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of kinase inhibitor discovery.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Kinase Hinge-Binder

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a cornerstone of contemporary kinase inhibitor design.[1][2][3] Its structure is prominently featured in several FDA-approved drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib.[1][4] The scaffold's success lies in its ability to mimic the adenine base of ATP, allowing it to function as a highly effective "hinge-binder."

Protein kinases share a conserved ATP-binding site, a key feature of which is the "hinge region" that connects the N- and C-lobes of the kinase domain. The pyrrolo[2,3-d]pyrimidine core is adept at forming two or more critical hydrogen bonds with the backbone amide and carbonyl groups of this hinge region, effectively anchoring the inhibitor in the active site and preventing ATP from binding.[5][6] This foundational interaction is the primary driver of the scaffold's inhibitory activity against a wide array of kinases.[1][6]

Core Directive: Mechanism of Action at the Atomic Level

The inhibitory action of the 2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-one core is a classic example of competitive inhibition. By occupying the ATP-binding pocket, it blocks the phosphotransfer reaction that is fundamental to all kinase activity.

The Hinge-Binding Motif

The defining interaction is the formation of hydrogen bonds with the kinase hinge. The nitrogen at position 1 (N1) and the exocyclic amine or hydroxyl group at position 4 typically act as hydrogen bond acceptors, while the N7-H of the pyrrole ring acts as a hydrogen bond donor. This pattern mimics the interactions of the adenine ring of ATP, providing a strong anchor for the molecule.

Below is a conceptual diagram illustrating this crucial hinge-binding interaction.

Caption: Pyrrolo[2,3-d]pyrimidine core forming key hydrogen bonds with the kinase hinge.

The Role of Halogenation: Chloro and Fluoro Substituents

The chloro and fluoro substituents at the C2 and C5 positions are not mere decorations; they are critical for fine-tuning the inhibitor's pharmacological profile.

  • C2-Chloro Group: The chlorine atom at the C2 position projects into a hydrophobic region of the ATP-binding pocket. Its primary roles include:

    • Enhanced Potency: The chloro group can increase van der Waals interactions with hydrophobic residues, deepening the binding affinity.

    • Selectivity: The size and electronic properties of chlorine can create steric hindrance or favorable interactions in the active sites of some kinases but not others, thereby contributing to inhibitor selectivity.

    • Halogen Bonding: In certain kinase-inhibitor complexes, the chlorine atom can act as a halogen bond donor, forming a favorable interaction with a Lewis basic atom (like a backbone carbonyl oxygen), further enhancing binding affinity.[7]

  • C5-Fluoro Group: The fluorine atom at the C5 position of the pyrrole ring points towards the solvent-exposed region or a smaller hydrophobic pocket. Its contributions are multifaceted:

    • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, increasing the inhibitor's half-life.

    • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby pyrrole N-H group, potentially strengthening its hydrogen bond with the kinase hinge.

    • Permeability: Fluorine can enhance membrane permeability and oral bioavailability.

    • Fine-tuning Potency: While generally smaller than chlorine, fluorine can still participate in favorable hydrophobic interactions and influence the overall electronic landscape of the molecule to optimize binding.[7][8]

Case Study: Inhibition of the JAK-STAT Pathway

Many potent inhibitors built upon the pyrrolo[2,3-d]pyrimidine scaffold, such as Tofacitinib, target the Janus kinase (JAK) family.[4][9][10] JAKs are critical intracellular enzymes that transmit signals from cytokine receptors on the cell surface.[9][11] By inhibiting JAKs, these drugs block the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs).[9][12] This disruption of the JAK-STAT signaling pathway prevents the nuclear translocation of STATs and the transcription of pro-inflammatory genes, forming the basis of their therapeutic effect in autoimmune diseases like rheumatoid arthritis.[9][10][11]

The diagram below illustrates the mechanism of JAK inhibition.

JAK_STAT_Pathway cluster_cell Cell cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 6. Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK INHIBITION

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrrolo[2,3-d]pyrimidine-based inhibitor.

Experimental Characterization: A Self-Validating Workflow

A rigorous, multi-faceted approach is required to fully characterize the mechanism of action of an inhibitor based on this core. The workflow is designed to be self-validating, where results from one assay inform and are confirmed by the next.

Workflow Diagram

workflow start Compound Synthesis biochem Biochemical Assay (Kinase Activity - IC50) start->biochem Initial Screen biophys Biophysical Assay (Binding Affinity - Kd) biochem->biophys Confirm Direct Binding sar SAR Analysis & Lead Optimization biochem->sar cellular Cellular Assay (Target Engagement & Pathway) biophys->cellular Validate in Cellular Context biophys->sar structural Structural Biology (X-ray Crystallography) cellular->structural Visualize Binding Mode cellular->sar Iterative Feedback Loop structural->sar finish Preclinical Candidate sar->finish

Caption: Experimental workflow for characterizing a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor.

Step-by-Step Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the target kinase.

  • Methodology: A luminescence-based kinase assay (e.g., ADP-Glo™) is a robust choice.

    • Reagent Preparation: Prepare serial dilutions of the inhibitor (e.g., from 10 µM to 0.1 nM) in DMSO. Prepare kinase, substrate (a suitable peptide), and ATP solutions in kinase buffer.

    • Kinase Reaction: In a 384-well plate, add 5 µL of kinase solution, 2.5 µL of inhibitor dilution (or DMSO for control), and incubate for 15 minutes at room temperature.

    • Initiate Reaction: Add 2.5 µL of a substrate/ATP mix to start the reaction. Incubate for 1 hour at room temperature. The ATP concentration should be at or near the Km for the kinase to ensure accurate competitive inhibition measurement.

    • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Generate Luminescence: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Read luminescence on a plate reader.

    • Validation & Analysis: The signal is inversely proportional to kinase activity. Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value. Run a positive control inhibitor (e.g., Ruxolitinib for JAK2) to validate assay performance.[13]

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity (Biophysical)

  • Objective: To determine the binding affinity (Kᴅ) and kinetics (kₐ, kₔ) of the inhibitor to the kinase.

  • Methodology:

    • Chip Preparation: Covalently immobilize the purified kinase domain onto a sensor chip (e.g., CM5 chip) via amine coupling.

    • Analyte Preparation: Prepare serial dilutions of the inhibitor in running buffer, including a zero-concentration control (buffer only).

    • Binding Measurement: Inject the inhibitor dilutions over the kinase-immobilized surface and a reference flow cell. The binding event causes a change in the refractive index, measured in Response Units (RU).

    • Dissociation: After the association phase, flow running buffer over the chip to measure the dissociation of the inhibitor.

    • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor.

    • Validation & Analysis: Subtract the reference channel signal from the active channel signal to get specific binding sensorgrams. Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ). The data should show concentration-dependent binding and fit well to the chosen model.

Protocol 3: Western Blot for Cellular Target Engagement

  • Objective: To confirm that the inhibitor blocks the activity of its target kinase in a cellular context by measuring the phosphorylation of a downstream substrate.

  • Methodology (Example: JAK2):

    • Cell Culture & Treatment: Plate cells that rely on JAK2 signaling (e.g., HEL 92.1.7 cells). Starve cells if necessary, then treat with various concentrations of the inhibitor for 1-2 hours.

    • Stimulation: Stimulate the cells with a relevant cytokine (e.g., erythropoietin, EPO) for 15-30 minutes to activate the JAK2 pathway. Include unstimulated and vehicle-treated controls.

    • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

      • Incubate with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-STAT3) overnight at 4°C.

      • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

      • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Data Acquisition & Validation: Image the blot using a chemiluminescence detector. Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to validate the results. A dose-dependent decrease in the p-STAT3 signal relative to total STAT3 confirms cellular target engagement.

Quantitative Data Summary

The inhibitory potential of compounds based on this scaffold is typically high, with potencies often in the low nanomolar range. Selectivity varies based on the specific substitutions made to the core.

Compound ClassTarget KinaseTypical IC₅₀ RangeCellular Potency (EC₅₀)Reference
Pyrrolo[2,3-d]pyrimidineJAK1/2/30.5 - 50 nM10 - 500 nM[4][9][14]
Pyrrolo[2,3-d]pyrimidineEGFR (mutant)0.2 - 20 nM5 - 100 nM[15][16][17]
Pyrrolo[2,3-d]pyrimidineRET1 - 100 nM20 - 1000 nM[1]
Pyrrolo[2,3-d]pyrimidineCK1α10 - 100 nM50 - 800 nM[18]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate?
  • Expert Opinion on Therapeutic Patents. (2014). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold.
  • ACS Medicinal Chemistry Letters. (2026, January 4). Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors.
  • PLOS One. (2014, September 8). c-Src Binds to the Cancer Drug Ruxolitinib with an Active Conformation.
  • ResearchGate. The binding mode of ruxolitinib in the structures of DCLK1, JAK2, and....
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  • PubMed. (2016, March 15). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
  • Arthritis UK. Tofacitinib.
  • PMC. (2023, January 3). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
  • PMC. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation.
  • PubMed. (2024, May 25). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis.
  • Taylor & Francis Online. (2013, October 23). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802.
  • Google Patents. CN105008362A - Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK) inhibitors.
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  • MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • MDPI. (2022, September 9). Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib.
  • ACS Publications. (2021, February 15). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors.
  • ResearchGate. (a) Type-I binding mode. Ruxolitinib (shown is spheres) binding to the active conformation of JAK2 JH1 (PDB code.
  • ACS Publications. (2025, September 9). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations | Journal of Medicinal Chemistry.
  • Taylor & Francis. (2025, December 9). Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors.
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  • PMC. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof.
  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form | Journal of Medicinal Chemistry.
  • PubMed. (2025, September 25). Discovery of Potent and Selective Pyrrolo[2,3- d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations.
  • Nature Chemical Biology. (2019, March 15). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides.
  • Chemical Science (RSC Publishing). (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • MDPI. (2023, March 7). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles.
  • ResearchGate. Selective and reversible modification of kinase cysteines with chlorofluoroacetamides | Request PDF.
  • PMC. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
  • PubMed. (2016, March 10). Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants.
  • ACS Publications. (2018, November 27). Identification of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model | Journal of Medicinal.
  • ACS Publications. (2016, May 26). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated.
  • PMC. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.

Sources

Structure-Based Drug Design: Molecular Docking Studies of 2-Chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The development of targeted kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, the pyrrolo[2,3-d]pyrimidine core has emerged as a cornerstone in modern medicinal chemistry, serving as the foundation for blockbuster Janus Kinase (JAK) inhibitors such as tofacitinib and baricitinib [1].

This technical guide focuses on a highly specific and versatile building block: 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one (CAS: 1638768-15-6). Conducting molecular docking studies on derivatives of this scaffold requires a deep understanding of its unique physicochemical properties.

Causality in Scaffold Design

The selection of this specific chemotype is not arbitrary; every functional group serves a distinct mechanistic purpose:

  • The Pyrrolo[2,3-d]pyrimidin-4-one Core: Acts as a potent ATP-competitive hinge binder. The N7 and N1/N3 atoms are primed to form critical bidentate hydrogen bonds with the kinase hinge region (e.g., Glu903 and Leu905 in JAK3) [1, 3].

  • 5-Fluoro Substitution: Fluorine is highly electronegative yet sterically compact. Its presence at the C5 position lowers the pKa of the adjacent pyrrole NH, modulating the tautomeric equilibrium between the 4-one and 4-hydroxy forms. Furthermore, it increases lipophilicity (logP) and prevents oxidative metabolism (CYP450-mediated) at the C5 position [1].

  • 2-Chloro Substitution: The chlorine atom serves a dual purpose. Computationally, it acts as a hydrophobic anchor that can engage in halogen bonding within the solvent-exposed region of the ATP pocket. Synthetically, it is a highly reactive vector for SN​Ar (nucleophilic aromatic substitution) reactions, allowing for late-stage diversification with various amines to probe the ribose-binding pocket[2, 4].

Computational Methodology: A Self-Validating Docking Protocol

To ensure scientific integrity and reproducibility, a molecular docking workflow must be treated as a self-validating system. The following step-by-step protocol details the causality behind each computational choice when docking these derivatives against a kinase target (e.g., JAK3).

Phase 1: Ligand Preparation and Tautomeric Equilibrium

The 4-one derivative exists in a dynamic tautomeric equilibrium with its 4-hydroxy counterpart. Failing to account for this will result in inaccurate docking poses, as the hydrogen bond donor/acceptor profile changes drastically.

  • Structure Input: Import the 2-chloro-5-fluoro-pyrrolo[2,3-d]pyrimidin-4-one derivatives into a ligand preparation module (e.g., Schrödinger LigPrep).

  • Ionization and Tautomerization: Run Epik at a target pH of 7.4 ± 0.5. Causality: This specific pH range ensures the generation of both the 3H,4H-lactam (4-one) and the lactim (4-hydroxy) tautomers. The 5-fluoro group shifts this equilibrium compared to the unfluorinated core; Epik's empirical pKa predictors will accurately penalize higher-energy states.

  • Stereochemistry & Minimization: Retain specified chiralities and minimize the structures using the OPLS4 force field to resolve steric clashes.

Phase 2: Protein Preparation and Conformational Selection

Kinases are highly dynamic. The activation loop (containing the DFG motif) and the glycine-rich P-loop undergo significant conformational shifts upon ligand binding.

  • Structure Selection: Retrieve a high-resolution X-ray crystal structure of JAK3 bound to a pyrrolo-pyrimidine analog (e.g., PDB ID: 4Z16).

  • Pre-processing: Assign bond orders, add hydrogens, and create zero-order bonds to metals.

  • Water Network Analysis: Causality: Do not blindly delete all water molecules. Use a hydration-site analysis tool (e.g., WaterMap). Retain the conserved structural water molecule that bridges the ligand to the DFG motif (typically interacting with Asp967 in JAK3), as pyrrolo-pyrimidines frequently exploit this water network [1, 3].

  • Restrained Minimization: Minimize the complex using the OPLS4 force field, converging heavy atoms to an RMSD of 0.30 Å to relieve strain while preserving the experimental backbone.

Phase 3: Grid Generation and Induced-Fit Docking (IFD)

Standard rigid-receptor docking often fails for 5-fluoro-pyrrolo-pyrimidines due to steric clashes with the flexible P-loop.

  • Grid Box Definition: Center the grid box (10 Å × 10 Å × 10 Å) on the hinge region residues (Glu903, Leu905).

  • Van der Waals Scaling: Scale the vdW radii of non-polar receptor atoms by 0.8. Causality: This "softens" the receptor, simulating a degree of induced fit and allowing the bulky 2-chloro group to find its optimal trajectory into the solvent channel.

  • Induced-Fit Protocol: Execute an IFD workflow. Dock the ligands using Glide Standard Precision (SP), followed by a Prime side-chain prediction for residues within 5.0 Å of the ligand. Re-dock the ligands into the optimized induced-fit structures using Extra Precision (XP).

Phase 4: Post-Docking Analysis (MM-GBSA)

Docking scores (GlideScore) are empirical and often fail to accurately rank congeneric series.

  • Thermodynamic Calculation: Calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method.

  • Solvation Model: Use the VSGB 2.0 solvation model to account for the desolvation penalty of the highly polar pyrrolo-pyrimidin-4-one core.

Visualization of Workflows and Pathways

SBDD_Workflow LPrep Ligand Preparation (Epik, OPLS4) Crucial: 4-one vs 4-OH Tautomerism Docking Induced-Fit Docking (Glide XP) Accounts for P-loop Flexibility LPrep->Docking PPrep Protein Preparation (Prep Wizard) Target: JAK3 Kinase Domain (DFG-in) Grid Receptor Grid Generation Centered on Hinge (Leu905 / Glu903) PPrep->Grid Grid->Docking Scoring Post-Docking Analysis MM-GBSA (ΔG_bind) & Interaction Profiling Docking->Scoring

Figure 1: Self-validating computational SBDD workflow for pyrrolo[2,3-d]pyrimidine derivatives.

JAK_STAT_Pathway Cytokine Cytokine Binding (e.g., IL-2, IL-4, IL-15) Receptor Receptor Dimerization & Conformational Shift Cytokine->Receptor JAK JAK3 Activation (ATP Binding) Target of 2-Cl-5-F-Pyrrolo-Pyrimidine Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Inhibited by Ligand Nucleus Nuclear Translocation & Target Gene Transcription STAT->Nucleus

Figure 2: The JAK/STAT signaling pathway targeted by pyrrolo[2,3-d]pyrimidine kinase inhibitors.

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) derived from the docking studies, we present a comparative analysis of hypothetical derivatives where the 2-chloro position has been substituted via SN​Ar to probe the ribose pocket, while maintaining the 5-fluoro-pyrrolo[2,3-d]pyrimidin-4-one core.

Table 1: Comparative Docking Scores and MM-GBSA Thermodynamics against JAK3

Compound IDC2 Substitution ( R1​ )Glide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Hinge InteractionsSecondary Interactions
Core (1) -Cl (2-Chloro)-7.45-32.14Leu905 (NH), Glu903 (C=O)Hydrophobic contact with Ala966
Deriv-A -NH-CH3 (Methylamine)-8.12-38.55Leu905 (NH), Glu903 (C=O)H-bond with conserved water
Deriv-B -NH-Cyclopentyl-9.34-45.20Leu905 (NH), Glu903 (C=O)Ribose pocket filling (Val884)
Deriv-C -NH-Piperidine-CN-10.55-52.80Leu905 (NH), Glu903 (C=O)CN interacts with Arg953
Ref Drug Tofacitinib analog-10.20-50.15Leu905 (NH), Glu903 (C=O)P-loop hydrophobic packing

Data Interpretation: The baseline 2-chloro derivative (Core 1) establishes the foundational bidentate hinge binding but lacks extension into the ribose pocket. Substituting the 2-chloro group with a cyano-piperidine moiety (Deriv-C) drastically improves the MM-GBSA ΔGbind​ by engaging Arg953, validating the 2-chloro position as the optimal vector for structural elaboration[2, 3].

Conclusion

The 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one scaffold is a highly privileged pharmacophore in oncology and immunology. Successful molecular docking of its derivatives requires a rigorous, self-validating computational protocol that accounts for the tautomeric flexibility induced by the 5-fluoro group and the dynamic nature of the kinase active site. By utilizing Induced-Fit Docking and MM-GBSA thermodynamics, researchers can confidently predict binding affinities and guide the synthesis of next-generation targeted therapeutics.

References

  • Discovery of VX-509 (Decernotinib): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases Journal of Medicinal Chemistry - ACS Publications[Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation RSC Publishing - The Royal Society of Chemistry[Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Pyrrolo[2,3-D]pyrimidine compounds Patent US8987283B2 - Google P

Methodological & Application

Application Note: Step-by-Step Synthesis of 2-Chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Strategic Overview

As a Senior Application Scientist, I approach the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold not just as a sequence of reactions, but as a highly controlled manipulation of electron density. This specific compound—2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one—is a privileged pharmacophore and a critical building block in the development of targeted kinase inhibitors (e.g., JAK, FAK, and ACK1 inhibitors).

The introduction of a fluorine atom at the C5 position significantly enhances the metabolic stability of the resulting drug candidates and modulates the pKa of the core heterocycle. Meanwhile, the C2-chloro and C4-oxo (lactam) groups provide orthogonal functional handles for downstream diversification, such as Buchwald-Hartwig cross-couplings or nucleophilic aromatic substitutions.

This protocol details a robust, field-proven, two-step synthesis starting from commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The sequence relies on two highly regioselective transformations:

  • Electrophilic Fluorination: Utilizing Selectfluor in an acidic medium to selectively fluorinate the electron-rich C5 position of the pyrrole ring.

  • Regioselective Hydrolysis: Exploiting the differential electrophilicity of the pyrimidine chlorines to selectively hydrolyze the C4 position using an aqueous base, yielding the thermodynamically favored lactam (4-one) tautomer.

Synthetic Pathway Visualization

Synthesis_Workflow A 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (Starting Material) B Electrophilic Fluorination Selectfluor, MeCN/AcOH, 60 °C A->B C 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate) B->C D Regioselective Hydrolysis aq. NaOH, THF, RT C->D E 2-Chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one (Target Compound) D->E

Figure 1: Two-step synthetic workflow for 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one.

Step-by-Step Experimental Protocols

Step 1: Electrophilic Fluorination at C5

Objective: Regioselective introduction of fluorine at the C5 position.

Causality & Design: The pyrrole moiety of the 7-deazapurine system is electron-rich, making the C5 position highly susceptible to electrophilic aromatic substitution. Selectfluor is chosen as the fluorine source due to its stability, safety profile, and high reactivity compared to elemental fluorine gas. The addition of acetic acid (AcOH) is a critical experimental choice; it acts as a proton source to facilitate the rearomatization step following the initial electrophilic attack, preventing the formation of undesired addition byproducts .

Procedure:

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv, e.g., 10.0 g, 53.2 mmol).

  • Solvent Addition: Suspend the starting material in anhydrous acetonitrile (MeCN, 0.15 M) and glacial acetic acid (AcOH, 20% v/v relative to MeCN).

  • Reagent Addition: Add Selectfluor (1.05 equiv, 19.8 g, 55.8 mmol) portion-wise at room temperature. Self-Validating Step: Ensure the mixture is vigorously stirred. Selectfluor has limited solubility in pure MeCN; the AcOH aids in partial dissolution, and as the reaction progresses, the suspension characteristics will visibly change.

  • Reaction: Heat the mixture to 60 °C and stir for 16 hours under a nitrogen atmosphere .

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the majority of the MeCN. Partition the crude residue between ethyl acetate (EtOAc) and water.

  • Extraction & Purification: Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with saturated aqueous NaHCO3 (to neutralize residual AcOH) until gas evolution ceases, followed by a brine wash. Dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford 2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Regioselective Hydrolysis of the C4-Chloride

Objective: Conversion of the C4-chloride to the corresponding oxo (lactam) group.

Causality & Design: The intermediate pyrimidine ring contains two halogen leaving groups. The C4 position is significantly more electrophilic than the C2 position due to the synergistic electron-withdrawing effect of the adjacent pyrimidine nitrogens and the fused pyrrole ring. Consequently, nucleophilic attack by hydroxide ions occurs almost exclusively at C4. The resulting 4-ol intermediate rapidly tautomerizes to the thermodynamically stable 4-one (lactam) form, pulling the reaction equilibrium forward and driving it to completion .

Procedure:

  • Preparation: Dissolve 2,4-dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv, e.g., 5.0 g, 24.3 mmol) in tetrahydrofuran (THF, 0.2 M).

  • Hydrolysis: Slowly add an aqueous solution of NaOH (2.0 M, 3.0 equiv, 36.4 mL). Self-Validating Step: The biphasic mixture must be stirred vigorously to ensure adequate mass transfer between the aqueous hydroxide phase and the organic substrate phase.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor the reaction via LC-MS or TLC (EtOAc/Hexanes) until the starting material is completely consumed.

  • Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous phase with water and cool to 0 °C in an ice bath.

  • Acidification: Carefully adjust the pH of the aqueous solution to ~4-5 using 1.0 M HCl. Self-Validating Step: The target compound will crash out of solution and precipitate as a solid upon reaching its isoelectric point. If no precipitate forms, the pH has likely overshot into the highly acidic range, protonating the basic nitrogens and increasing water solubility.

  • Isolation: Filter the precipitate under vacuum, wash sequentially with cold water and a small amount of cold diethyl ether, and dry under high vacuum to afford the pure 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized compounds before advancing them into complex cross-coupling workflows, rigorous analytical validation is required. The following table summarizes the expected reaction parameters and key analytical markers for both the intermediate and the final target.

CompoundExpected YieldLC-MS (m/z)[M+H]+Key 1H NMR Signals (DMSO-d6)
2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine 65 - 75%206.0, 208.0δ 12.65 (br s, 1H, NH), 7.78 (d, J = 2.5 Hz, 1H, Ar-H)
2-Chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one 80 - 90%188.0, 190.0δ 12.20 (br s, 1H, NH), 11.85 (br s, 1H, NH), 7.35 (d, J = 2.2 Hz, 1H, Ar-H)

Table 1: Summary of synthetic yields and primary analytical characterization data.

References

  • Title: Synthesis and biological activity of 5-fluorotubercidin Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Compound, compositions, and methods (WO2017087905A1)
  • Title: Inhibitors of protein kinases (WO2009131687A2)

The Versatile Intermediate: A Guide to the Application of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of targeted therapeutics has led to the development of highly specific and potent small molecule inhibitors, many of which are centered around privileged heterocyclic scaffolds. Among these, the 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine analog, has emerged as a cornerstone in the design of numerous kinase inhibitors. This guide provides an in-depth exploration of a key building block, 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one , and its pivotal role as a pharmaceutical intermediate. We will delve into its chemical properties, reactivity, and provide detailed protocols for its application in the synthesis of advanced drug candidates, with a particular focus on its utility in constructing covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR).

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine and is found in a variety of biologically active compounds. Its unique structural and electronic properties allow it to function as a versatile "hinge-binding" motif, interacting with the ATP-binding site of numerous protein kinases.[1][2] This has made it a highly sought-after framework in medicinal chemistry for the development of inhibitors targeting kinases implicated in cancer and other diseases. The introduction of specific substituents onto this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The subject of this guide, 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one, is a strategically functionalized derivative. The chlorine atom at the 2-position serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, while the fluorine atom at the 5-position can modulate the electronic properties of the ring system and influence metabolic stability. This combination of features makes it a highly valuable intermediate in the multi-step synthesis of complex pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful process development and scale-up.

PropertyValueSource
Molecular Formula C₆H₃ClFN₃O[3]
Molecular Weight 187.56 g/mol [3]
Appearance Off-white to pale yellow solidSupplier Data
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP), sparingly soluble in other organic solvents.General Knowledge

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5-13.5 (br s, 1H, N-H), 11.5-12.5 (br s, 1H, N-H), 7.5-8.0 (d, 1H, Ar-H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 160-165 (C=O), 150-155 (C-Cl), 140-150 (d, ¹JCF, C-F), other aromatic carbons.

  • Mass Spectrometry (ESI-MS): m/z 188.0 [M+H]⁺, 186.0 [M-H]⁻.

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary application of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one lies in its role as a precursor to a diverse range of 2-amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-one derivatives. The chloro group at the 2-position is amenable to nucleophilic aromatic substitution (SNAAr) and, more commonly, palladium-catalyzed cross-coupling reactions. These reactions are central to the construction of many targeted therapies.

A prominent example of a drug synthesized using this intermediate is Osimertinib (AZD9291) , a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI).[4][5] Osimertinib is designed to target both the sensitizing EGFR mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[6] The synthesis of Osimertinib and its analogs often involves the coupling of the 2-chloro-5-fluoro-pyrrolo[2,3-d]pyrimidin-4-one core with a substituted aniline derivative.

Key Synthetic Transformations

The transformation of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one into valuable downstream intermediates and final active pharmaceutical ingredients (APIs) primarily relies on two powerful palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling .

G Intermediate 2-chloro-5-fluoro-3H,4H,7H- pyrrolo[2,3-d]pyrimidin-4-one Buchwald Buchwald-Hartwig Amination Intermediate->Buchwald R-NH₂ Pd catalyst, ligand, base Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki R-B(OR)₂ Pd catalyst, base Amino_Product 2-Amino-5-fluoro- pyrrolo[2,3-d]pyrimidin-4-one Derivatives Buchwald->Amino_Product Aryl_Product 2-Aryl-5-fluoro- pyrrolo[2,3-d]pyrimidin-4-one Derivatives Suzuki->Aryl_Product

Key synthetic transformations of the intermediate.

Detailed Experimental Protocols

The following protocols are representative examples of how 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one can be utilized in common synthetic operations. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of a 2-Anilino-pyrrolo[2,3-d]pyrimidine Derivative

This protocol describes a typical Buchwald-Hartwig amination reaction, a cornerstone of modern C-N bond formation.[4][7] This reaction is crucial for introducing the substituted aniline moiety found in many kinase inhibitors.

Reaction Scheme:

Materials and Reagents:

  • 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 equiv)

  • Substituted aniline (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02-0.10 equiv)

  • Xantphos (or other suitable phosphine ligand) (0.04-0.20 equiv)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane or Toluene

Procedure:

  • To a dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one, the substituted aniline, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Add anhydrous 1,4-dioxane to the reaction vessel.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-anilino-pyrrolo[2,3-d]pyrimidine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation.

  • Ligand Selection: The choice of phosphine ligand (e.g., Xantphos) is critical for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: The base is required to deprotonate the amine nucleophile, forming the more reactive amide, which then participates in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 2-Aryl-pyrrolo[2,3-d]pyrimidine Derivative

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[8][9] This reaction allows for the introduction of various aryl or heteroaryl groups at the 2-position of the pyrrolo[2,3-d]pyrimidine core, enabling extensive structure-activity relationship (SAR) studies.

Reaction Scheme:

Materials and Reagents:

  • 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.10 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0-4.0 equiv)

  • A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one, the arylboronic acid or ester, and the palladium catalyst.

  • Add the base (e.g., potassium carbonate).

  • Add the solvent system (e.g., 1,4-dioxane and water).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired 2-aryl-pyrrolo[2,3-d]pyrimidine product.

G cluster_buchwald Buchwald-Hartwig Amination Workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow B_Start Combine Reactants: - Intermediate - Aniline - Base - Pd Catalyst & Ligand B_Solvent Add Anhydrous Solvent (e.g., Dioxane) B_Start->B_Solvent B_Heat Heat (80-110 °C) & Stir (4-24h) B_Solvent->B_Heat B_Monitor Monitor Progress (TLC/LC-MS) B_Heat->B_Monitor B_Cooldown Cool to RT B_Monitor->B_Cooldown B_Workup Work-up: - Dilute - Filter - Wash - Dry B_Cooldown->B_Workup B_Purify Purification: - Column Chromatography or Recrystallization B_Workup->B_Purify B_Product 2-Anilino Product B_Purify->B_Product S_Start Combine Reactants: - Intermediate - Boronic Acid/Ester - Base - Pd Catalyst S_Solvent Add Solvent System (e.g., Dioxane/Water) S_Start->S_Solvent S_Degas Degas with Ar/N₂ S_Solvent->S_Degas S_Heat Heat (80-100 °C) & Stir (2-12h) S_Degas->S_Heat S_Monitor Monitor Progress (TLC/LC-MS) S_Heat->S_Monitor S_Cooldown Cool to RT S_Monitor->S_Cooldown S_Workup Work-up: - Dilute - Wash - Dry S_Cooldown->S_Workup S_Purify Purification: - Column Chromatography S_Workup->S_Purify S_Product 2-Aryl Product S_Purify->S_Product

Experimental workflows for key coupling reactions.

Application in the Synthesis of Covalent Kinase Inhibitors

A significant application of the 2-amino-pyrrolo[2,3-d]pyrimidine derivatives synthesized from our title intermediate is in the construction of covalent kinase inhibitors. These inhibitors typically feature an electrophilic "warhead," such as an acrylamide moiety, which forms a covalent bond with a nucleophilic residue (often a cysteine) in the kinase active site. This leads to irreversible inhibition and can provide enhanced potency and duration of action.

The synthesis of these covalent inhibitors usually involves the coupling of the 2-amino-pyrrolo[2,3-d]pyrimidine intermediate with a suitable acryloyl chloride or a related activated acrylic acid derivative. This final step is often performed after the core structure has been fully assembled.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions should be taken when handling 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one and its derivatives.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a highly valuable and versatile intermediate in modern pharmaceutical synthesis. Its strategic functionalization allows for the efficient construction of a wide range of substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives, which are core components of numerous targeted therapies, particularly kinase inhibitors. The robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provide reliable and scalable routes to these complex molecules. A thorough understanding of the reactivity and handling of this intermediate is essential for researchers and drug development professionals working at the forefront of medicinal chemistry.

References

  • Google Patents. (2025). US20250154128A1 - A process for making osimertinib.
  • PubMed. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. [Link]

  • Elsevier. (2001). Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. [Link]

  • Semantic Scholar. (n.d.). Synthesis and evaluation of osimertinib derivatives as potent EGFR inhibitors. [Link]

  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. [Link]

  • European Patent Office. (2014). PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS - EP 2384326 B1. [Link]

  • PMC. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Google Patents. (n.d.). CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • PMC. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • ResearchGate. (2024). Palladium‐Catalyzed Synthesis of Pyrrolo[1,2‐α]Pyrazines From N‐Phenacyl Pyrrole‐2‐Carbonitriles and Aryl Boronic Acids. [Link]

  • Google Patents. (n.d.).
  • PMC. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

  • Schrödinger. (n.d.). Patents. [Link]

  • PubMed. (2023). Palladium-catalysed site-selective arene ortho C-H fluoroalkoxylation of 4-aryl-pyrrolo[2,3- d]pyrimidines. [Link]

  • PubMed. (2016). Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. [Link]

  • OUCI. (n.d.). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. [Link]

Sources

Application Notes and Protocols for the Functionalization of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one at the C-2 Position

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 7-Deazapurine Scaffold in Modern Drug Discovery

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) framework is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, including kinases, polymerases, and other enzymes. The specific derivative, 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one, is a key intermediate in the synthesis of numerous biologically active molecules. The strategic placement of the chloro and fluoro substituents offers a versatile platform for selective functionalization, enabling the generation of diverse chemical libraries for drug screening.

This technical guide provides a comprehensive overview of the primary methodologies for the functionalization of the C-2 position of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for their execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.

Chemical Reactivity of the 2-chloro-5-fluoro-7-deazapurine Core

The reactivity of the 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one scaffold is dictated by the electronic properties of the heterocyclic system and its substituents. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic attack. The chloro group at the C-2 position serves as a good leaving group, making this position the primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The fluorine atom at the C-5 position plays a crucial role in modulating the reactivity of the C-2 position. As a strongly electron-withdrawing group, it further enhances the electrophilicity of the pyrimidine ring, thereby activating the C-2 position towards nucleophilic attack. This activation is a key consideration when designing synthetic strategies.

C-2 Functionalization Strategies: A Detailed Overview

The C-2 position of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one can be functionalized through several robust and versatile chemical transformations. The most prominent of these are:

  • Nucleophilic Aromatic Substitution (SNAr) for the formation of C-N and C-O bonds.

  • Palladium-Catalyzed Cross-Coupling Reactions , including:

    • Buchwald-Hartwig Amination for C-N bond formation.

    • Suzuki-Miyaura Coupling for C-C bond formation.

    • Sonogashira Coupling for C-C bond formation with terminal alkynes.

    • Stille Coupling for C-C bond formation with organostannanes.

    • Heck Reaction for the introduction of alkenyl groups.

The choice of methodology will depend on the desired substituent, the functional group tolerance of the substrate, and the desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further activated by the C-5 fluoro group, makes the C-2 position highly susceptible to nucleophilic attack. SNAr reactions are a straightforward and often high-yielding method for introducing a variety of nucleophiles at this position.

C-2 Amination via SNAr

The introduction of amino groups at the C-2 position is a common strategy in the development of kinase inhibitors and other therapeutic agents.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic amine attacks the electrophilic C-2 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the pyrimidine ring and the C-5 fluoro substituent. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the pyrimidine ring is restored.

SNAr_Amination Start 2-Chloro-5-fluoro-pyrrolopyrimidinone + R-NH2 TS1 Transition State 1 Start->TS1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Chloride Elimination Product 2-Amino-5-fluoro-pyrrolopyrimidinone + HCl TS2->Product Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl Start 2-Chloro-5-fluoro- pyrrolopyrimidinone Start->OxAdd AmineCoord Amine Coordination OxAdd->AmineCoord R-NH2 Deprotonation Deprotonation (Base) AmineCoord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Amino-5-fluoro- pyrrolopyrimidinone RedElim->Product

Sources

Formulating 2-Chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one for In Vitro Cell Culture Assays: Overcoming Solubility Bottlenecks

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Application: In Vitro Cell Culture, High-Throughput Screening (HTS), Kinase Inhibitor Development

Executive Overview

The compound 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a highly specialized, halogenated heterocyclic building block. Pyrrolopyrimidine cores are extensively utilized as ATP-competitive hinge-binding motifs in the development of potent kinase inhibitors (e.g., targeting PERK, LRRK2, CSF1R, and CDPK1)[1][2][3][4].

While this scaffold provides exceptional target affinity, its flat, aromatic nature—combined with lipophilic chloro and fluoro substitutions—results in notoriously poor aqueous solubility[5]. When transitioning this compound from chemical synthesis to biological evaluation, researchers frequently encounter the "solvent shift" phenomenon: the rapid precipitation of the compound upon dilution from a Dimethyl Sulfoxide (DMSO) stock into aqueous cell culture media[6][7].

This Application Note details a self-validating formulation strategy to maintain the kinetic solubility of this compound in cell culture assays, ensuring accurate dosing and reproducible pharmacological data.

Physicochemical Profiling & The Causality of Precipitation

To formulate a compound successfully, one must first understand why it resists solvation. The poor aqueous solubility of halogenated pyrrolopyrimidines is driven by two primary factors:

  • High Crystal Lattice Energy: The planar pyrrolopyrimidine core promotes strong intermolecular π-π stacking, while the hydrogen bond donors/acceptors (NH, C=O) lock the molecules into a rigid crystal lattice.

  • Hydrophobicity: The addition of 2-chloro and 5-fluoro groups significantly increases the partition coefficient (LogP), driving the molecule out of the polar aqueous phase.

The Mechanism of "Solvent Shift" Precipitation

In cell culture workflows, compounds are typically stored as high-concentration master stocks in DMSO. When a small volume of this DMSO stock is pipetted into aqueous media, the DMSO rapidly diffuses into the bulk water. This leaves the hydrophobic compound in a state of localized supersaturation[7]. If the concentration exceeds the compound's kinetic solubility limit, it will rapidly nucleate and precipitate as amorphous aggregates, leading to assay failure and false-negative biological readouts[6].

Furthermore, the integrity of the DMSO stock itself is critical. DMSO is highly hygroscopic; water uptake into the master stock over time synergistically enhances precipitation and reduces the active concentration of the dissolved compound[8].

Mechanism Stock High-Concentration Anhydrous DMSO Stock Dilution Aqueous Media Addition (Solvent Shift) Stock->Dilution Sub1 Rapid Solvent Diffusion (DMSO into Water) Dilution->Sub1 Sub2 Hydrophobic Solute Supersaturation Sub1->Sub2 Outcome1 Amorphous Precipitation (Assay Failure) Sub2->Outcome1 Conc > Kinetic Solubility Outcome2 Metastable Solvation (Assay Success) Sub2->Outcome2 Conc < Kinetic Solubility

Caption: Mechanistic pathway of solvent-shift precipitation during aqueous dilution of hydrophobic hits.

Formulation Strategy: A Self-Validating Protocol

To circumvent precipitation, we rely on maintaining kinetic solubility —keeping the compound in a metastable solvated state for the duration of the assay (typically 24–72 hours) before thermodynamically driven crystallization can occur[5][9].

Step 1: Preparation of the Master Stock

Causality: Water uptake in DMSO drastically lowers the solubility threshold of pyrrolopyrimidines[8]. Master stocks must be protected from ambient humidity.

  • Weigh the lyophilized 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one powder using an analytical balance.

  • Reconstitute to a 10 mM to 50 mM concentration using strictly anhydrous, cell-culture grade DMSO (≥99.9% purity)[7].

  • Aliquot the master stock into single-use volumes (e.g., 20 µL) in tightly sealed, argon-purged microcentrifuge tubes to prevent freeze-thaw degradation and water absorption[8]. Store at -20°C or -80°C.

Step 2: Intermediate Serial Dilution

Causality: Performing serial dilutions directly in aqueous media causes sequential precipitation events. Diluting in DMSO ensures that only the final assay step involves a solvent shift.

  • Thaw a single master stock aliquot at room temperature.

  • Perform all required serial dilutions (e.g., for an IC50 dose-response curve) in 100% anhydrous DMSO [10].

  • Expert Tip: Keep the DMSO concentration as high as possible during this intermediate phase to maintain complete solvation[10].

Step 3: Aqueous Media Spiking

Causality: The order of addition dictates the local concentration gradient. Adding media to the DMSO stock creates a localized zone of high water/low DMSO, triggering immediate nucleation.

  • Pre-warm the target cell culture media (e.g., DMEM or RPMI supplemented with 5-10% FBS) to 37°C. Proteins in FBS can act as mild surfactants, aiding in kinetic solubility[6].

  • Direct Addition: Pipette the intermediate DMSO stock directly into the bulk pre-warmed media.

  • Rapid Mixing: Immediately vortex or pipette-mix vigorously. Rapid dispersion minimizes the time the compound spends in a localized supersaturated state[7].

  • Ensure the final DMSO concentration in the cell culture well does not exceed the Maximum Tolerated Dose (MTD) for your specific cell line (typically 0.1% - 0.5% v/v)[10].

Quality Control: Kinetic Solubility Validation via Nephelometry

Visual inspection is insufficient to detect micro-precipitates, which can artificially lower the effective concentration of your drug and confound biological results. Laser Nephelometry is the gold-standard, high-throughput method for determining the true kinetic solubility limit of a compound in microplates[9][11][12]. Unlike UV-Vis spectroscopy, nephelometry measures forward-scattered light directly, eliminating the need for slow, error-prone filtration steps[9][13].

Nephelometric Assay Protocol
  • Plate Preparation: Utilize a clear-bottom 96-well or 384-well microplate[11].

  • Media Dispensing: Dispense 198 µL of the exact cell culture media used in your assay into each well.

  • Compound Spiking: Add 2 µL of your serially diluted DMSO stocks to the respective wells (yielding a constant 1% final DMSO concentration).

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 2 hours to allow for potential delayed nucleation.

  • Measurement: Read the plate using a laser microplate nephelometer (e.g., NEPHELOstar Plus)[14].

  • Analysis: Plot the Nephelometric Turbidity Units (NTU) against the compound concentration. The concentration at which the NTU signal sharply deviates from the baseline is your kinetic solubility limit [11][12]. Do not dose cells above this concentration.

Workflow A Step 1: Anhydrous DMSO Master Stock B Step 2: Intermediate DMSO Dilution A->B Serial Dilution C Step 3: Media Addition (≤ 0.5% DMSO) B->C Rapid Vortexing D QC Check: Laser Nephelometry C->D Turbidity Screen

Caption: Workflow for formulating pyrrolopyrimidine derivatives from DMSO stock to validated assay media.

Quantitative Data Summaries

Table 1: Physicochemical Constraints & Formulation Impact

Parameter Characteristic Formulation Consequence
Scaffold Pyrrolopyrimidine Flat, aromatic structure promotes π-π stacking and crystal lattice formation, reducing aqueous solubility[5].
Substitutions 2-Chloro, 5-Fluoro Increases lipophilicity (LogP); highly hydrophobic[15].

| Solubility Type | Kinetic vs. Thermodynamic | Relies on metastable kinetic solubility in media; highly prone to precipitation over 48-72h assays[9]. |

Table 2: DMSO Tolerability Thresholds in Common Cell Lines

Cell Line Type Example Lines Max Tolerated DMSO (v/v) Observation
Hepatocytes HepG2, Huh7 0.5% - 1.0% Robust; can tolerate higher vehicle concentrations[10].
Hematopoietic Ba/F3, Jurkat 0.1% - 0.5% Moderate sensitivity; requires strict vehicle controls[3].

| Neuronal | SH-SY5Y, PC12 | 0.1% - 0.2% | Highly sensitive; >0.2% induces differentiation or toxicity[2]. |

References

  • [15] Google Patents. WO2017212385A1 - Substituted carbonucleoside derivatives useful as anticancer agents. 15

  • [1] MDPI Molecules. Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. 1

  • [9] Analytical Chemistry (ACS). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.9

  • [11] BMG Labtech. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. 11

  • [13] BMG Labtech. Turbidity & Solubility. 13

  • [2] NIH / PubMed Central. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. 2

  • [12] Enamine. Solubility Assay by Laser Nephelometry. 12

  • [3] ResearchGate. Pyrrolopyrimidine based CSF1R inhibitors: Attempted departure from Flatland. 3

  • [5] Royal Society of Chemistry. CHAPTER 8: The Properties of Kinase Inhibitors. 5

  • [4] NIH / PubMed Central. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. 4

  • [14] Discovery Scientific Solutions. Laser-based Microplate Nephelometer that Measures Light Scattering. 14

  • [10] ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?10

  • [6] AACR Journals. Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. 6

  • [7] Merck Millipore. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. 7

  • [8] Ziath. Samples in DMSO: What an end user needs to know. 8

Sources

scale-up manufacturing techniques for 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Scale-Up Manufacturing of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Abstract

This document provides a comprehensive guide to the scalable manufacturing of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one, a pivotal intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors. The proposed synthetic route is designed for robustness, efficiency, and industrial applicability, starting from readily available precursors. We will delve into the strategic rationale behind the process development, offer detailed, step-by-step protocols for each key transformation, and present critical process parameters in a structured format. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical development and manufacturing sectors.

Introduction and Strategic Overview

The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines is a privileged scaffold in medicinal chemistry, mimicking the natural purine structure and enabling potent interactions with various biological targets.[1] The title compound, 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one, is a highly functionalized derivative that serves as a versatile building block for complex drug molecules.[2] The development of a cost-effective and scalable manufacturing process is therefore critical for advancing drug candidates that incorporate this moiety.

The synthetic strategy detailed herein is a three-step process designed for large-scale production, prioritizing safety, yield, and purity while minimizing complex purification steps like column chromatography. The pathway commences with the formation of the pyrrolo[2,3-d]pyrimidine core, followed by a robust dichlorination, and concludes with a highly selective hydrolysis.

Overall Synthetic Workflow

The chosen manufacturing route leverages common industrial reagents and transformations, ensuring a high degree of transferability to standard plant equipment.

Synthetic_Workflow A 6-Amino-5-fluorouracil B 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine- 2,4(1H,3H)-dione (Intermediate I) A->B Chloroacetaldehyde, NaHCO3, H2O C 2,4-Dichloro-5-fluoro-7H- pyrrolo[2,3-d]pyrimidine (Intermediate II) B->C POCl3, N,N-Diisopropylethylamine (DIPEA) D 2-Chloro-5-fluoro-3H,4H,7H- pyrrolo[2,3-d]pyrimidin-4-one (Final Product) C->D Selective Hydrolysis (aq. NaOH)

Caption: High-level overview of the three-step synthetic pathway.

Process Development and Rationale

The successful scale-up of a chemical process hinges on a deep understanding of each reaction step, including the role of each reagent and the impact of process parameters on the final product's quality.

Step 1: Annulation to form 5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (I)

The construction of the fused pyrrole ring is achieved via the reaction of 6-amino-5-fluorouracil with chloroacetaldehyde.

  • Causality of Experimental Choices:

    • Starting Material: 6-Amino-5-fluorouracil is a logical starting point, containing the pre-functionalized pyrimidine ring with the required fluorine atom at the C5 position.

    • Reagent: Chloroacetaldehyde serves as the C2 synthon required to build the pyrrole ring. It readily reacts with the C5 carbon and the N1 nitrogen of the aminouracil.

    • Base and Solvent: An aqueous solution of sodium bicarbonate provides a mild basic environment, sufficient to neutralize the HCl generated during the cyclization without promoting significant side reactions or degradation of the product. Water is an ideal process solvent for this step due to its low cost, non-flammability, and ability to dissolve the inorganic base. A similar strategy using 6-aminouracil has been proven effective for industrial-scale synthesis.[3]

Step 2: Dichlorination to 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (II)

This transformation converts the dioxo intermediate into a highly reactive dichloro derivative, which is essential for the subsequent selective hydrolysis.

  • Causality of Experimental Choices:

    • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the industry-standard reagent for converting pyrimidinediones and similar lactams into their corresponding chloro derivatives due to its high reactivity and cost-effectiveness.[4][5]

    • Catalyst/Base: A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N,N-dimethylaniline, is critical in this reaction.[3][4] It serves two primary functions: first, it acts as an HCl scavenger, driving the reaction to completion. Second, it can form a reactive Vilsmeier-Haack type intermediate with POCl₃, which facilitates the chlorination under milder conditions than POCl₃ alone.

    • Temperature Control: This reaction is typically exothermic. Strict temperature control is crucial to prevent the formation of colored impurities and decomposition products, ensuring a high-quality intermediate that is suitable for the next step without extensive purification.

Step 3: Selective Monohydrolysis to Final Product

This final step is the most critical for defining the purity and identity of the target molecule. The goal is to hydrolyze the C4-chloro group to a hydroxyl (keto form) while leaving the C2-chloro group intact.

  • Causality of Experimental Choices:

    • Reactivity Principles: The C4 position of the 2,4-dichloropyrrolo[2,3-d]pyrimidine system is electronically more susceptible to nucleophilic attack than the C2 position. This inherent difference in reactivity is the cornerstone of this selective transformation. Studies on related chloropyrimidine systems have demonstrated that highly selective hydrolysis can be achieved by carefully controlling reaction conditions.[6][7]

    • Reagent and Conditions: A dilute aqueous solution of a base like sodium hydroxide (NaOH) at a controlled, low temperature provides the hydroxide nucleophile. By carefully managing the stoichiometry of the base, reaction temperature, and reaction time, the more reactive C4-chloro group is converted to the hydroxyl group.

    • In-Process Control (IPC): The progress of the hydrolysis must be meticulously monitored using High-Performance Liquid Chromatography (HPLC). This is a self-validating control; the reaction is quenched only when the starting material (Intermediate II) is consumed and the formation of the undesired 2,4-dihydroxy byproduct is minimized. This prevents over-reaction and ensures the high purity of the final product.

Hydrolysis_Control cluster_0 Critical Process Parameters (CPPs) cluster_1 Key Quality Attributes (KQAs) Temp Temperature Controlled at 0-10 °C to favor kinetic product IPC HPLC In-Process Control Temp->IPC Base Base Conc. & Stoichiometry 1.1-1.2 equivalents of NaOH to target C4 Base->IPC Time Reaction Time Monitored by IPC to prevent over-reaction Time->IPC Purity Purity Impurity Impurity IPC->Purity Influences IPC->Impurity Influences

Caption: Control strategy for the selective hydrolysis step.

Detailed Manufacturing Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing environment. Personnel must wear standard personal protective equipment (PPE), including safety glasses, lab coats, and chemically resistant gloves. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of Intermediate (I)
  • Materials:

    • 6-Amino-5-fluorouracil (1.0 eq)

    • 45% Chloroacetaldehyde solution in water (1.2 eq)

    • Sodium bicarbonate (NaHCO₃) (1.5 eq)

    • Deionized Water

    • Hydrochloric Acid (HCl), dilute solution

  • Equipment:

    • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

    • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Procedure:

    • Charge the reactor with deionized water and 6-amino-5-fluorouracil.

    • Begin agitation and add sodium bicarbonate in portions.

    • Heat the resulting slurry to 55-60 °C.

    • Add the chloroacetaldehyde solution dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature below 65 °C.

    • After the addition is complete, maintain the mixture at 60-65 °C for an additional 2 hours.

    • IPC: Monitor the reaction by HPLC until the consumption of 6-amino-5-fluorouracil is >98%.

    • Cool the reaction mixture to 20-25 °C.

    • Slowly adjust the pH to 6.0-7.0 with dilute HCl.

    • Cool the slurry to 0-5 °C and stir for 1 hour to maximize precipitation.

    • Filter the solid product, wash the cake with cold deionized water, and then with a water-miscible solvent like ethanol to aid drying.

    • Dry the product under vacuum at 60 °C until a constant weight is achieved.

Protocol 2: Synthesis of Intermediate (II)
  • Materials:

    • Intermediate I (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Toluene or other suitable high-boiling inert solvent

  • Equipment:

    • Inert-atmosphere (Nitrogen) jacketed glass reactor with overhead stirring, temperature probe, condenser, and addition funnel.

    • Quenching vessel containing ice-water.

  • Procedure:

    • Charge the reactor with phosphorus oxychloride and Intermediate I under a nitrogen atmosphere.

    • Begin agitation and slowly add DIPEA via the addition funnel, maintaining the temperature below 40 °C.

    • After the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 12-16 hours.

    • IPC: Monitor the reaction by HPLC until the consumption of Intermediate I is >99%.

    • Cool the reaction mixture to 20-25 °C.

    • Carefully and slowly transfer the reaction mixture into a separate vessel containing a vigorously stirred mixture of ice and water, ensuring the quench temperature does not exceed 30 °C.

    • After the quench is complete, add toluene and stir for 30 minutes.

    • Separate the organic layer. Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to yield Intermediate II, which can be used directly or triturated with a non-polar solvent like heptane to induce crystallization.

Protocol 3: Synthesis of Final Product
  • Materials:

    • Intermediate II (1.0 eq)

    • Sodium Hydroxide (NaOH) (1.15 eq)

    • Deionized Water

    • Tetrahydrofuran (THF) or other suitable co-solvent

    • Hydrochloric Acid (HCl), dilute solution

  • Equipment:

    • Jacketed glass reactor with overhead stirring and temperature probe.

    • Filtration apparatus.

  • Procedure:

    • Prepare a solution of Intermediate II in THF in the reactor.

    • Cool the solution to 0-5 °C.

    • In a separate vessel, prepare a solution of sodium hydroxide in deionized water and cool it to 0-5 °C.

    • Slowly add the aqueous NaOH solution to the reactor over 1-2 hours, maintaining the internal temperature at 0-5 °C.

    • Stir the mixture at 0-5 °C.

    • IPC: Begin monitoring by HPLC every 30 minutes after the addition is complete. The reaction is complete when the area % of Intermediate II is <1.0% and the area % of the dihydroxy impurity is <0.5%.

    • Once the reaction is complete, carefully adjust the pH to 7.0-8.0 with dilute HCl to precipitate the product.

    • Stir the resulting slurry at 0-5 °C for 1 hour.

    • Filter the solid product, wash the cake thoroughly with cold deionized water until the filtrate is neutral.

    • Dry the product under vacuum at 50-60 °C to a constant weight to yield the final product.

Data Summary

The following tables summarize the target parameters and expected outcomes for this manufacturing process.

Table 1: Critical Process Parameters (CPPs)

StepParameterTarget RangeJustification
1. Annulation Temperature60-65 °CEnsures sufficient reaction rate without significant byproduct formation.
Reaction Time2-4 hoursMonitored by IPC to ensure complete conversion.
2. Dichlorination Temperature105-110 °CRequired for driving the chlorination to completion.
POCl₃ Equivalents4.0 - 6.0A sufficient excess is needed to act as both reagent and solvent.
3. Hydrolysis Temperature0-5 °CCritical for selectivity; minimizes hydrolysis at the C2 position.
NaOH Equivalents1.1 - 1.2Slight excess ensures complete reaction at C4 without significant C2 attack.

Table 2: Key Quality Attributes (KQAs)

MaterialAttributeSpecificationAnalytical Method
Intermediate I Purity≥98.0%HPLC
Intermediate II Purity≥95.0% (crude)HPLC
Final Product Purity≥99.0%HPLC
Dihydroxy Impurity≤0.5%HPLC
Residual SolventsPer ICH guidelinesGC-HS
AppearanceOff-white to pale yellow solidVisual

References

  • ChemicalBook. (n.d.). 2,4-Dichloro-5-fluoropyrimidine synthesis. Retrieved from https://www.chemicalbook.com/productchemicalpropertiesCB3138318_EN.htm
  • Google Patents. (n.d.). JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine. Retrieved from https://patents.google.
  • Google Patents. (n.d.). CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. Retrieved from https://patents.google.
  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Retrieved from https://patents.google.
  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
  • Padilla, A. G., & Pearlman, B. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 910-913.
  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Retrieved from https://patents.google.
  • Heravi, M. M., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1).
  • ResearchGate. (n.d.). Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. Retrieved from https://www.researchgate.net/publication/274960309_Synthesis_of_2-chloro-57-dihydro-6H-pyrrolo23-dpyrimidin-6-one
  • Google Patents. (n.d.). US20120259115A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis. Retrieved from https://patents.google.
  • Al-Ostoot, F. H., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(11), 2568.
  • Bakhtiyorov, K., et al. (2024).
  • Google Patents. (n.d.). CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Retrieved from https://patents.google.
  • Wang, W., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Chemistry Central Journal, 19(1), 1-10.
  • PatSnap. (n.d.). Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Retrieved from https://eureka.patsnap.
  • Zhang, Y.-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642.
  • Al-Suhaimi, K. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1302.
  • Google Patents. (n.d.). US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines. Retrieved from https://patents.google.
  • Shaik, A. B., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 067-077.
  • Royal Society of Chemistry. (n.d.). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02462a
  • Semantic Scholar. (n.d.). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Retrieved from https://www.semanticscholar.org/paper/Developments-of-Pyrrolo-2-3-d-pyrimidines-with-E.-Al-Ghorbani/32f1a6344d5d36e2f180e0c057635677943f9a72
  • ResearchGate. (n.d.). (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Retrieved from https://www.researchgate.net/publication/343940149_Synthesis_of_new_pyrrolo23-dpyrimidine_derivatives_as_antibacterial_and_antifungal_agents
  • Semantic Scholar. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from https://www.semanticscholar.org/paper/Pyrrolopyrimidines%3A-Design%2C-Synthesis-and-of-Bakhtiyorov-Bobomurodov/d334e27f9175d71c1b1c31278b0d268153c9f280
  • PubMed. (2011). Elucidation of the enantioselective enzymatic hydrolysis of chiral herbicide dichlorprop methyl by chemical modification. Retrieved from https://pubmed.ncbi.nlm.nih.gov/21387557/
  • Teixidó, J., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. The Journal of Organic Chemistry, 66(1), 192-199.
  • MDPI. (2011). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Retrieved from https://www.mdpi.com/1420-3049/16/5/3923
  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from https://typeset.io/papers/synthesis-method-of-2-chloro-5-chloromethylpyridine-2l1a7k1z0r
  • PatSnap. (n.d.). Preparation method for 2-chloro-5-chloromethyl pyridine. Retrieved from https://eureka.patsnap.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. The synthesis of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one—a critical intermediate in the development of kinase inhibitors and PRMT5 targeted therapies[1]—presents unique chemoselective and isolation challenges. As a highly amphoteric, electron-rich heterocycle, its synthesis is prone to over-oxidation, regioselectivity failures, and severe yield losses during aqueous workup.

This guide provides field-proven troubleshooting strategies, causality-driven protocols, and mechanistic insights to help you optimize your synthetic workflows.

Pathway Visualization: Synthetic Strategies

SynthesisWorkflow Start1 Route A: Direct Fluorination 2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one Step1 Electrophilic Fluorination (Selectfluor, CH3CN/AcOH, 70°C) Start1->Step1 Target Target Intermediate: 2-Chloro-5-fluoro-3H,4H,7H- pyrrolo[2,3-d]pyrimidin-4-one Step1->Target Start2 Route B: De Novo Cyclization 2,4-Dichloro-5-fluoropyrimidine Step2A 1. Amine/Alkyne Coupling 2. Base/Pd-Catalyzed Cyclization Start2->Step2A Step2B Regioselective Hydrolysis (NaOH, H2O/THF, 40°C) Step2A->Step2B Step2B->Target

Figure 1: Synthetic workflows comparing direct C5-fluorination vs. de novo pyrimidine cyclization.

Section 1: Troubleshooting FAQs

Q: Why is my yield so low during the Selectfluor-mediated fluorination step (Route A)? A: Low yields in the electrophilic fluorination of the C5 position almost always stem from either oxidative degradation or poor reagent solubility. Selectfluor requires a slightly acidic, polar environment to stabilize the cationic intermediate during the electrophilic aromatic substitution (EAS)[1]. If you are using pure acetonitrile or DMF, the reagent may not fully dissolve, leading to sluggish kinetics. Conversely, heating above 80 °C causes the electron-rich pyrrole ring to undergo oxidative dimerization. The Fix: Switch to a 5:1 CH3CN/Glacial AcOH solvent system. The acetic acid acts as a crucial proton source to facilitate the EAS mechanism. Maintain the internal temperature strictly at 70 °C and add the Selectfluor in discrete portions to prevent thermal spikes.

Q: I am synthesizing the core from 2,4-dichloro-5-fluoropyrimidine (Route B). How do I prevent the 2-chloro group from hydrolyzing when converting the 4-chloro intermediate to the 4-one? A: Regioselectivity during hydrolysis is dictated by the relative electrophilicity of the pyrimidine carbons. The C4 position is inherently more electrophilic due to the inductive pull of the adjacent 5-fluoro group and the fused pyrrole system[2]. However, aggressive thermodynamic conditions (e.g., refluxing in strong aqueous NaOH) will override this preference, leading to competitive hydrolysis at C2 and the formation of a 2,4-dione byproduct. The Fix: Perform the hydrolysis under strict kinetic control. Use 1M NaOH in a THF/Water co-solvent system at 40–50 °C. The THF improves the solubility of the organic precursor, allowing the reaction to proceed efficiently at a lower temperature, thereby preserving the 2-chloro moiety.

Q: I'm losing a massive amount of product during the aqueous workup. How can I improve recovery? A: The target molecule, 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one, is highly amphoteric. It possesses multiple hydrogen-bond donors (N3-H, N7-H) and acceptors (C4=O, N1). Consequently, it forms water-soluble salts at both high pH (deprotonation of the pyrrole NH) and low pH (protonation of the pyrimidine nitrogens)[3]. The Fix: Product loss is a direct result of improper pH adjustment prior to extraction. The isoelectric point of this specific core is approximately pH 5.0. After quenching the reaction, carefully adjust the aqueous phase to exactly pH 5.0 using 1M HCl or saturated NaHCO3. At this pH, the molecule is electronically neutral and will precipitate out of solution. Filter the precipitate directly; do not attempt a liquid-liquid extraction.

Section 2: Quantitative Data & Optimization

To maximize throughput, we have mapped the critical reaction parameters for the direct C5-fluorination route. Relying on sub-optimal conditions will predictably crash your isolated yields.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic ImpactExpected Yield
Fluorinating Agent N-Fluorobenzenesulfonimide (NFSI)Selectfluor (1.5 eq) Selectfluor provides higher electrophilic fluorine transfer efficiency for electron-rich pyrrole cores.20% → 75%
Solvent System Pure DMF or pure CH3CNCH3CN / Glacial AcOH (5:1) AcOH stabilizes the cationic EAS intermediate and improves reagent solubility.35% → 75%
Reaction Temperature Reflux (>80 °C)Controlled 70 °C Prevents oxidative degradation and dimerization of the pyrrole ring.40% → 75%
Workup pH pH 7.0 or highly acidic (<3.0)pH 5.0 (Isoelectric point) Minimizes aqueous solubility, allowing direct precipitation and filtration without extraction.45% → 75%
Section 3: Self-Validating Experimental Protocol

This protocol outlines the optimized Route A (Direct Fluorination). It is designed as a self-validating system; embedded In-Process Controls (IPCs) ensure causality between your actions and the chemical outcome.

Step 1: Substrate Dissolution & Activation

  • Charge a dry, nitrogen-flushed round-bottom flask with 2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq).

  • Add a 5:1 mixture of anhydrous Acetonitrile (CH3CN) and Glacial Acetic Acid (AcOH) to achieve a concentration of 0.2 M.

  • Validation Check: The solution must become homogeneous upon gentle stirring. If a suspension persists, warm gently to 40 °C. Do not proceed until the starting material is fully solvated.

Step 2: Electrophilic Fluorination

  • Add Selectfluor (1.5 eq) in three equal portions over 30 minutes.

    • Causality: Portion-wise addition prevents exothermic spikes that lead to oxidative side-reactions and tar formation.

  • Heat the reaction mixture to exactly 70 °C under a nitrogen atmosphere[1].

  • Validation Check: Monitor the reaction via LC-MS after 4 hours. The starting material mass ( [M+H]+=170 ) should shift cleanly to the fluorinated product mass ( [M+H]+=188 ). Terminate heating immediately once conversion exceeds 95%; do not exceed 6 hours of heating.

Step 3: Quenching & pH-Controlled Isolation

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into an equal volume of ice-cold distilled water.

  • Add saturated aqueous NaHCO3 dropwise until the pH reaches exactly 5.0 (use a calibrated pH meter, not pH paper).

    • Causality: pH 5.0 is the isoelectric point. Deviating by even 1 pH unit will cause the product to re-dissolve as an anion or cation, destroying your yield.

  • Stir the resulting suspension at 0–5 °C for 1 hour to maximize crystallization.

Step 4: Filtration & Purification

  • Filter the precipitate under vacuum.

  • Wash the filter cake sequentially with ice-cold water (2 x 10 mL) to remove residual Selectfluor salts, followed by cold diethyl ether (1 x 10 mL) to remove highly non-polar organic impurities.

  • Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure target compound.

References
  • "1638768-28-1|2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine - BLDpharm." bldpharm.com.
  • "WO2017212385A1 - Substituted carbonucleoside derivatives useful as anticancer agents." Google Patents.
  • "Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety." Journal of Medicinal Chemistry - ACS Publications.

Sources

HPLC method optimization for 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Development . This hub is specifically designed for researchers, analytical scientists, and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods for highly polar, heterocyclic pharmaceutical intermediates—specifically 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one .

Due to its amphoteric nature, multiple ionization sites, and halogenated substituents, this pyrrolopyrimidine derivative presents unique chromatographic challenges. This guide synthesizes field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure your purity analysis is robust, reproducible, and compliant with regulatory standards.

Part 1: Diagnostic Workflow for Pyrrolopyrimidine Analysis

Before adjusting your instrument parameters, consult the diagnostic logic tree below. It maps the most common chromatographic failures for this specific compound to their mechanistic root causes and solutions.

HPLC_Troubleshooting Start HPLC Issue Detected (2-Cl-5-F-Pyrrolopyrimidin-4-one) Broadening Peak Broadening / Split Peaks Start->Broadening Retention Poor Retention (Elutes near t0) Start->Retention Resolution Poor Resolution (Halogen Impurities) Start->Resolution Tautomerism Check Tautomerism (Lactam-Lactim) Broadening->Tautomerism StationaryPhase Evaluate Stationary Phase Retention->StationaryPhase Selectivity Optimize Selectivity (α) Resolution->Selectivity pH_Control Lock pH (Acidic) Use 0.1% TFA Tautomerism->pH_Control Temp_Increase Increase Column Temp (45-50°C) Tautomerism->Temp_Increase Use_AQ Use AQ-C18 or Polar-Embedded Column StationaryPhase->Use_AQ Modifier Switch MeCN to MeOH (Enhance H-bonding) Selectivity->Modifier Gradient Flatten Gradient Slope Selectivity->Gradient

Figure 1: Diagnostic workflow for HPLC troubleshooting of fluorinated pyrrolopyrimidines.

Part 2: Troubleshooting Guides & FAQs

Q1: Even with a brand-new column, my main API peak appears split, heavily tailing, or presents as a broad plateau. What is causing this, and how do I fix it? A1: This is a kinetic phenomenon, not an impurity or a column failure. 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one exists in a dynamic equilibrium between its lactam (4-one) and lactim (4-hydroxy) tautomeric forms. If the rate of interconversion between these tautomers occurs on the same timescale as your chromatographic separation, the detector captures a "smeared" average of the two states, resulting in peak splitting or plateauing[1].

  • The Fix: You must force the equilibrium or accelerate the interconversion. Lower the mobile phase pH to ~2.0 (using 0.1% Trifluoroacetic Acid or Formic Acid) to suppress the ionization of the pyrrole/pyrimidine nitrogens. Simultaneously, increase the column compartment temperature to 45–50 °C. The thermal energy accelerates the tautomeric interconversion rate beyond the separation timescale, yielding a single, sharp peak[1].

Q2: The compound is highly polar and elutes in the void volume ( t0​ ) on my standard C18 column. How can I increase retention without using ion-pairing reagents? A2: Standard C18 stationary phases rely purely on hydrophobic (London dispersion) forces. When analyzing highly polar ampholytes like pyrrolopyrimidines, analysts often drop the organic modifier to 0-5% to force retention. However, standard C18 pores will "dewet" (phase collapse) in highly aqueous conditions, leading to zero retention.

  • The Fix: Switch to an Aqueous-C18 (AQ) or a Polar-Embedded Group (PEG) column. These chemistries incorporate hydrophilic shielding that prevents pore dewetting in 100% aqueous mobile phases. Furthermore, the embedded polar groups provide secondary dipole-dipole interactions that actively retain the polar lactam motif of your API.

Q3: I am struggling to resolve the 2-chloro-5-fluoro API from its des-fluoro and des-chloro degradation impurities. How do I improve selectivity ( α )? A3: Halogenated impurities share nearly identical hydrophobic footprints with the parent API. If you are using Acetonitrile (MeCN), you are relying primarily on dipole interactions, which are insufficient here.

  • The Fix: Switch your organic modifier to Methanol (MeOH) . Methanol acts as both a hydrogen bond donor and acceptor, providing superior shape selectivity and orthogonal interactions for fluorinated and chlorinated aromatics. If resolution remains below the USP requirement of Rs​>1.5 , flatten your gradient slope to 1-2% B/min precisely at the elution window of the API. Alternatively, a Pentafluorophenyl (PFP) stationary phase can provide exceptional π−π and dipole selectivity for halogenated compounds.

Q4: We want to transfer this method to a UHPLC system to increase throughput. Do we need to perform a full ICH Q2(R2) revalidation? A4: Not necessarily. Under the recently harmonized USP <621> guidelines, mathematical adjustments to gradient methods are now permitted without full revalidation[2]. The critical requirement is that the ratio of the column length to the particle size ( L/dp​ ) must remain within -25% to +50% of the original validated method[3]. If you stay within these bounds and scale your flow rate and injection volume proportionally, you only need to verify System Suitability. However, if you change the stationary phase chemistry (e.g., L1 to L11), partial revalidation demonstrating specificity and precision under ICH Q2(R2) is mandatory[4].

Part 3: Self-Validating Method Optimization Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. It uses internal checks (System Suitability Testing) to confirm that the chromatographic system is under control before any optimization decisions are made.

Step 1: System Suitability & Baseline Establishment

  • Prepare a System Suitability Test (SST) mixture containing the API (1.0 mg/mL) spiked with 0.1% of known des-fluoro and des-chloro impurities.

  • Inject a diluent blank to confirm the absence of baseline artifacts or ghost peaks.

  • Inject the SST mixture. Validation Check: The system is only ready for optimization if the baseline is stable and the void volume ( t0​ ) is clearly demarcated.

Step 2: Mobile Phase Preparation (pH Locking)

  • Mobile Phase A (Aqueous): Prepare 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade water. Verify the pH is ~2.0 to lock the tautomeric state.

  • Mobile Phase B (Organic): Use 100% LC-MS grade Methanol to maximize hydrogen-bonding selectivity for the halogenated substituents.

Step 3: Stationary Phase & Temperature Screening

  • Install a Polar-Embedded C18 column (e.g., 150 mm × 4.6 mm, 3 µm).

  • Set the column oven temperature to 45 °C to mitigate peak broadening from lactam-lactim interconversion.

  • Run a screening gradient: 5% B to 95% B over 20 minutes.

  • Validation Check: Calculate the retention factor ( k′ ). Proceed only if k′>2.0 .

Step 4: Gradient Tuning for Impurity Resolution

  • Identify the exact elution composition (%B) of the API from the screening run.

  • Program a shallow gradient segment (flattening the slope to 1.5% B/min) starting 5% below the elution composition and ending 5% above it.

  • Validation Check: Measure the resolution ( Rs​ ) between the API and the closest eluting halogenated impurity. Optimization is successful when Rs​≥1.5 .

Step 5: Regulatory Compliance & Validation

  • Once optimized, validate the method according to ICH Q2(R2) guidelines[4].

  • Execute protocols for Specificity (using forced degradation samples), Linearity (reporting range), Accuracy, and Precision to prove the method is fit for its intended purpose[4].

Part 4: Quantitative Data & Method Parameters

Table 1: USP <621> Allowable Adjustments for Gradient HPLC Methods [2][3] Use this table to scale your method to UHPLC dimensions without triggering a full revalidation.

ParameterAllowable Adjustment LimitCausality / Scientific Rationale
Column Ratio ( L/dp​ ) -25% to +50% of originalEnsures theoretical plates ( N ) and resolving power remain consistent during modernization.
Internal Diameter ( dc​ ) Can be adjusted freelyAllows scaling down to narrow-bore UHPLC columns to drastically reduce solvent consumption.
Flow Rate ( F ) Adjusted based on cross-sectional areaMaintains the optimal linear velocity for the newly selected particle size, preventing diffusion-based band broadening.
Injection Volume Scaled proportionally to column volumePrevents mass overload and severe peak fronting on smaller capacity UHPLC columns.

Table 2: Stationary Phase Selection for Pyrrolopyrimidine Derivatives

Column ChemistryPrimary Retention MechanismSuitability for 2-Cl-5-F-Pyrrolopyrimidine
Standard C18 Hydrophobic (London dispersion)Poor. High risk of phase collapse (dewetting) in highly aqueous conditions; poor retention of the polar API.
AQ-C18 / Polar-Embedded Hydrophobic + Dipole-DipoleExcellent. Resists dewetting; embedded polar groups shield residual silanols, reducing peak tailing for basic nitrogens.
PFP (Pentafluorophenyl) π−π , Dipole, Shape SelectivityExcellent. The fluorinated stationary phase offers unique, orthogonal selectivity for resolving fluorinated/chlorinated API analogs.
HILIC Partitioning into water layer, H-bondingGood Alternative. Use only if RP-HPLC completely fails to retain the compound; requires an orthogonal solvent system (high organic start).

Part 5: References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link][4]

  • Are You Sure You Understand USP <621>? LCGC International. Available at:[Link][2]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP Chromatography <621>. Waters Corporation / LCMS.cz. Available at:[Link][3]

  • Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. National Institutes of Health (NIH) / PMC. Available at:[Link][1]

Sources

Technical Support Center: Stability and Storage of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of this compound to prevent degradation. By understanding the potential degradation pathways and implementing appropriate preventative measures, you can ensure the integrity and reliability of your experimental results.

I. Understanding the Molecule: A Proactive Approach to Stability

2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound with a pyrrolopyrimidine core. Its stability is influenced by the presence of several key functional groups: a chloro substituent at the 2-position, a fluoro substituent at the 5-position, and a pyrimidinone ring. Each of these features contributes to its chemical reactivity and potential degradation pathways. Proactive consideration of these characteristics is crucial for maintaining the compound's integrity.

II. Frequently Asked Questions (FAQs) on Storage and Stability

Q1: What are the primary degradation pathways for 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one?

A1: Based on the structure, the primary anticipated degradation pathways are hydrolysis, photolysis, and to a lesser extent, oxidation and thermal degradation.[1][2]

  • Hydrolysis: The chloro group at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution by water, especially under acidic or basic conditions. This can lead to the formation of the corresponding 2-hydroxy derivative.[3]

  • Photolysis: The pyrimidine ring and the fused pyrrole system can absorb UV light, potentially leading to photodegradation. Fluorinated pyrimidines, in particular, can undergo photoaddition reactions.[4][5]

  • Oxidation: While less common for this class of compounds, oxidation can occur, potentially at the pyrrole ring or other electron-rich positions.

  • Thermal Degradation: High temperatures can accelerate all degradation pathways. While the solid form is likely more stable, solutions may be more susceptible to thermal degradation.[6]

Q2: What are the recommended long-term storage conditions for the solid compound?

A2: For long-term storage of solid 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one, the following conditions are recommended:

ParameterRecommendationRationale
Temperature -20°CMinimizes the rate of all potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.
Light Protected from light (amber vial)Prevents photodegradation.
Container Tightly sealed, inert glass vialPrevents exposure to moisture and air.

Q3: How should I store solutions of this compound?

A3: Solutions are generally less stable than the solid form. If you must store solutions, follow these guidelines:

ParameterRecommendationRationale
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF)Minimizes the risk of hydrolysis.
Temperature -20°C or -80°CDrastically reduces the rate of degradation in solution.
Aliquoting Store in single-use aliquotsAvoids multiple freeze-thaw cycles which can introduce moisture.
Light Protected from light (amber vial or wrapped in foil)Prevents photodegradation in solution.
Container Tightly sealed vials with inert capsPrevents solvent evaporation and exposure to air and moisture.

Q4: I've noticed a change in the color of my solid compound. What should I do?

A4: A change in color is a visual indicator of potential degradation. Do not use the compound for your experiments. It is recommended to perform a purity analysis (e.g., by HPLC) to assess the extent of degradation and identify any impurities. If significant degradation is confirmed, a fresh batch of the compound should be used.

III. Troubleshooting Guide: Addressing Common Stability Issues

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results with older batches. Compound degradation due to improper storage.1. Verify that storage temperature has been consistently maintained at -20°C. 2. Ensure the compound has been protected from light and moisture. 3. Perform an analytical purity check (e.g., LC-MS) to assess for degradation products.[7]
Reduced potency or concentration of stock solutions over time. Gradual degradation in solution.1. Re-quantify the concentration of your stock solution using a validated analytical method. 2. If significant degradation is confirmed, prepare fresh stock solutions from solid material. 3. For future use, store solutions in smaller, single-use aliquots at -80°C.
Appearance of new peaks in HPLC analysis of a stored sample. Formation of degradation products.1. Attempt to identify the degradation products using LC-MS/MS.[8][9] 2. Review storage conditions and handling procedures to identify potential causes of degradation. 3. If the degradation is significant, discard the batch and obtain a fresh one.

IV. Experimental Protocols for Stability Assessment

To ensure the integrity of your compound, particularly for long-term studies or when developing a drug product, performing forced degradation studies is crucial.[10][11][12] These studies intentionally stress the compound to identify potential degradation products and establish its stability profile.

A. Forced Degradation (Stress Testing) Protocol

This protocol is a general guideline and should be adapted based on the specific properties of the compound and available analytical methods. The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without completely consuming the parent compound.[1][13]

1. Sample Preparation:

  • Prepare a stock solution of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 2, 6, 12, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 2, 6, 12, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Incubate at room temperature, protected from light, for 2, 6, 12, and 24 hours.

    • At each time point, withdraw an aliquot and dilute to a final concentration suitable for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 24, 48, and 72 hours.

    • Also, incubate a solution of the compound at 60°C for the same time points.

    • At each time point, prepare a solution from the solid sample or dilute the incubated solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).[12]

    • A control sample should be wrapped in foil to protect it from light.

    • Analyze the exposed and control samples.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol B).

  • Use a photodiode array (PDA) detector to monitor for peak purity and any changes in the UV spectrum.

  • Use a mass spectrometer (MS) detector to identify the mass of any degradation products.

B. Stability-Indicating HPLC-MS Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Parameter Example Condition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[14]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection PDA at a suitable wavelength (e.g., the λmax of the compound) and MS (ESI positive and negative modes)
Injection Volume 10 µL

V. Visualization of Degradation Pathways and Workflows

A. Potential Hydrolytic Degradation Pathway

2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one 2-hydroxy-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one 2-hydroxy-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one->2-hydroxy-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Predicted hydrolytic degradation of the parent compound.

B. Forced Degradation Study Workflow

cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Thermal Thermal Thermal->Stressed Samples Photolysis Photolysis Photolysis->Stressed Samples Parent Compound Parent Compound Parent Compound->Acid Hydrolysis Expose to Parent Compound->Base Hydrolysis Expose to Parent Compound->Oxidation Expose to Parent Compound->Thermal Expose to Parent Compound->Photolysis Expose to HPLC-MS Analysis HPLC-MS Analysis Stressed Samples->HPLC-MS Analysis Analyze Data Interpretation Data Interpretation HPLC-MS Analysis->Data Interpretation Interpret Identify Degradants & Pathways Identify Degradants & Pathways Data Interpretation->Identify Degradants & Pathways

Sources

removing impurities from synthesized 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this important heterocyclic compound. The following sections provide answers to frequently asked questions and detailed troubleshooting protocols for common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude batch of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one?

A1: The most common impurities are typically related to the synthetic route employed. If your synthesis involves the hydrolysis of a 2,4-dichloro-5-fluoropyrrolo[2,3-d]pyrimidine precursor, you may encounter the unreacted dichloro starting material or the corresponding 4-chloro isomer. Syntheses starting from 5-fluorouracil derivatives might have residual starting material or other chlorinated byproducts.[1][2][3]

Q2: What are the general solubility properties of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one?

A2: Pyrrolo[2,3-d]pyrimidin-4-ones are often sparingly soluble in common organic solvents at room temperature but may dissolve in more polar aprotic solvents like DMF and DMSO. Solubility in alcohols like methanol or ethanol can often be achieved at elevated temperatures, which is useful for recrystallization.

Q3: How should I store the purified 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one to ensure its stability?

A3: For long-term storage, it is recommended to keep the purified solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to protect it from light, moisture, and air.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one.

Problem 1: Low Purity of the Isolated Product After Initial Synthesis

Probable Cause: The crude product is likely a mixture of the desired compound, unreacted starting materials (e.g., a 2,4-dichloro precursor), and regioisomeric byproducts. The structural similarity of these compounds can make purification challenging.

Solution: A Multi-Step Purification Strategy

A combination of recrystallization and column chromatography is often the most effective approach.

Step 1: Initial Purification by Recrystallization

Rationale: Recrystallization is an excellent first-pass purification technique to remove highly soluble or insoluble impurities and can significantly enrich the desired product. The choice of solvent is critical and should be determined empirically.

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of the crude product into several small test tubes.

  • To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) dropwise while gently warming and observing for dissolution.

  • A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling to room temperature or below.

  • If a single solvent is not ideal, a two-solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not) can be effective.

General Recrystallization Protocol:

  • Dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • If the solution is colored, you may add a small amount of activated carbon and hot filter the solution.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 2: High-Purity Polishing by Column Chromatography

Rationale: If recrystallization does not yield a product of sufficient purity, column chromatography is necessary to separate structurally similar impurities. Normal-phase silica gel chromatography is a common choice for this class of compounds.

Experimental Protocol for Column Chromatography:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good system will show clear separation between your product and impurities, with an Rf value for the product of approximately 0.2-0.4. Start with a non-polar solvent and gradually increase the polarity. A common eluent system for pyrrolopyrimidines is a mixture of dichloromethane and methanol or ethyl acetate and hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent or a stronger solvent (like dichloromethane with a few drops of methanol) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.

  • Elution: Begin eluting with the less polar solvent mixture and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Suggested Initial Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Eluent System Dichloromethane/Methanol or Ethyl Acetate/Hexanes
Gradient Start with 100% Dichloromethane or a high percentage of Hexanes and gradually increase the more polar solvent.
Detection UV light (254 nm)
Problem 2: Presence of Dichloro Impurity After Synthesis

Probable Cause: Incomplete hydrolysis of the 2,4-dichloro-5-fluoropyrrolo[2,3-d]pyrimidine starting material. The dichloro compound is generally less polar than the desired hydroxy product.

Solution: Selective Purification Techniques

Option A: Optimized Column Chromatography

Rationale: The difference in polarity between the dichloro and monohydroxy compounds is usually sufficient for separation by silica gel chromatography.

Protocol:

  • Follow the general column chromatography protocol described above.

  • Use a shallow polarity gradient to maximize the separation between the less polar dichloro impurity and the more polar product. An eluent system of ethyl acetate in hexanes or a small percentage of methanol in dichloromethane is often effective.

Option B: Chemical Wash

Rationale: The pyrrolo[2,3-d]pyrimidin-4-one is weakly acidic and may be deprotonated by a mild base. This can be exploited to separate it from the non-acidic dichloro impurity.

Protocol:

  • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with a dilute aqueous base, such as a 1% sodium bicarbonate solution. The desired product should preferentially move into the aqueous layer as its salt.

  • Separate the aqueous layer and carefully re-acidify it with a dilute acid (e.g., 1M HCl) to precipitate the pure product.

  • Filter the precipitate, wash with water, and dry.

Problem 3: Batches Contaminated with Isomeric Impurities

Probable Cause: The synthesis may produce a mixture of the desired 2-chloro-4-one isomer and the 4-chloro-2-one isomer, which can be difficult to separate due to their similar physical properties.

Solution: High-Resolution Purification

Rationale: Separating isomers often requires more sophisticated chromatographic techniques.

Protocol:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the most effective method for separating closely related isomers.

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile in water with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Optimized Column Chromatography: If preparative HPLC is not available, careful optimization of column chromatography may be successful.

    • Use a very long column to increase the number of theoretical plates.

    • Employ a very shallow solvent gradient.

    • Consider using a different stationary phase, such as alumina, if silica gel is not effective.

Visual Workflows

PurificationWorkflow Crude_Product Crude Synthesized Product Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check_1 Purity Check (TLC/HPLC/NMR) Recrystallization->Purity_Check_1 Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 98% Purity_Check_2 Purity Check (TLC/HPLC/NMR) Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product Purity > 98% Further_Purification Further Purification Needed Purity_Check_2->Further_Purification Purity < 98%

Caption: General purification workflow for 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one.

TroubleshootingDecisionTree Start Impure Product Identify_Impurity Identify Major Impurity (NMR/MS) Start->Identify_Impurity Dichloro Dichloro Precursor Identify_Impurity->Dichloro Less Polar Isomer Isomeric Impurity Identify_Impurity->Isomer Similar Polarity Other Other Impurities Identify_Impurity->Other Different Polarity Column_Chrom Optimized Column Chromatography Dichloro->Column_Chrom Prep_HPLC Preparative HPLC Isomer->Prep_HPLC Recrystallization Recrystallization Other->Recrystallization

Caption: Decision tree for troubleshooting purification based on impurity type.

References

  • JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine.
  • Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. Tetrahedron Letters, 42(25), 4237-4239. [Link]

  • WO 98/00427 - Process for the prepar
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 62(17), 7888-7903. [Link]

  • CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
  • Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. ResearchGate. [Link]

  • CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.

Sources

Technical Support Center: Navigating Steric Hindrance in 2-Chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one Substitution Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for one of the more nuanced challenges in synthetic chemistry: substitution reactions on the 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one scaffold. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important heterocyclic system. The pyrrolo[2,3-d]pyrimidine core is a prevalent motif in medicinal chemistry, and understanding its reactivity is paramount for successful drug design and synthesis.

This document provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments, with a focus on overcoming the steric challenges inherent to this molecule.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures and provides a systematic approach to diagnosing and solving the problem.

Problem 1: Low or No Conversion to the Desired Product

You've set up your nucleophilic aromatic substitution (SNAr) reaction with 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one and your chosen nucleophile, but after the specified reaction time, you observe primarily unreacted starting material.

Possible Causes & Recommended Solutions:

Probable CauseIn-Depth Explanation & Solution
Insufficient Nucleophilicity The electron-withdrawing nature of the pyrimidinone ring and the fluorine atom can deactivate the system towards all but the most potent nucleophiles. Solution: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonation with a strong, non-nucleophilic base (e.g., NaH, KHMDS, LiHMDS) prior to addition to the reaction mixture. This generates the more reactive anionic species (alkoxide, amide), significantly increasing its nucleophilicity.
Steric Hindrance from the Nucleophile Bulky nucleophiles, particularly those with substitution at the α- or β-positions relative to the nucleophilic atom, will struggle to approach the C2 position of the pyrrolopyrimidine core. This is a classic case of steric impediment. Solution: If possible, select a less sterically encumbered nucleophile. If the bulky moiety is essential, consider increasing the reaction temperature or employing microwave irradiation to provide the necessary activation energy to overcome the steric barrier.
Inappropriate Solvent Choice The choice of solvent is critical in SNAr reactions. Protic solvents (e.g., alcohols, water) can solvate and deactivate the anionic nucleophile through hydrogen bonding, reducing its reactivity. Solution: Switch to a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are excellent at solvating the counter-ion of the nucleophile salt, leaving the nucleophilic anion "naked" and more reactive.
Suboptimal Reaction Temperature Many SNAr reactions, especially those involving moderately reactive partners, require thermal energy to proceed at a practical rate. Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition. Microwave-assisted synthesis can often dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.

Experimental Protocol: Microwave-Assisted Amination

This protocol provides a starting point for overcoming low reactivity with amine nucleophiles.

  • To a 10 mL microwave vial, add 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq).

  • Add the desired amine (1.2-1.5 eq) and a suitable base such as DIPEA or K₂CO₃ (2.0 eq).

  • Add a high-boiling point polar aprotic solvent (e.g., DMF, DMA, or NMP) to achieve a concentration of 0.1-0.2 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a temperature between 120-180 °C for 15-60 minutes.

  • Monitor the reaction by LC-MS to determine completion.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Problem 2: Formation of Side Products, Particularly at the C4 Position

Instead of substitution at the desired C2 position, you observe the formation of an isomer resulting from reaction at the C4 carbonyl carbon, or other undesired products.

Possible Causes & Recommended Solutions:

Probable CauseIn-Depth Explanation & Solution
Ambident Reactivity The pyrimidinone ring possesses multiple electrophilic sites. While the C2 position is activated towards SNAr, the C4 carbonyl can also be susceptible to nucleophilic attack, especially with hard nucleophiles. Solution: Employ softer, less basic nucleophiles if possible. Alternatively, protecting the N7 position of the pyrrole ring can sometimes modulate the electronics of the system to favor C2 substitution.
Palladium-Catalyzed Cross-Coupling as an Alternative For nucleophiles that are not amenable to SNAr conditions (e.g., arylboronic acids), direct substitution is not feasible. Solution: Switch to a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Buchwald-Hartwig, or Sonogashira reaction. These methods offer a different mechanistic pathway that is often more tolerant of sterically demanding coupling partners and provides high regioselectivity for the C2 position.

Experimental Protocol: Suzuki Cross-Coupling

This protocol is for the coupling of an arylboronic acid to the C2 position.

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the C2 position the primary site for nucleophilic aromatic substitution on this scaffold?

A1: The C2 position is electronically activated for SNAr. The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. The chlorine atom at C2 serves as a good leaving group in the context of SNAr. The reaction proceeds through a Meisenheimer intermediate, a negatively charged species, which is stabilized by the electron-withdrawing nature of the pyrimidine ring.

Q2: I was taught that fluoride is a poor leaving group. Why is the 5-fluoro substituent not displaced?

A2: This is a common point of confusion stemming from SN2 and E2 reactions where bond strength to the leaving group is critical in the rate-determining step. In SNAr, the rate-determining step is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. The C-F bond is very strong, and breaking it is energetically unfavorable. However, the high electronegativity of fluorine actually activates the ring towards nucleophilic attack by inductively withdrawing electron density, making the ring more electrophilic. The C-Cl bond is weaker and more polarizable, making the chloride a better leaving group in the subsequent rapid elimination step that restores aromaticity.

Q3: Can I protect the N7 position of the pyrrole ring to improve my reaction?

A3: Yes, N7 protection can be a valuable strategy. Common protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) can enhance the solubility of the starting material and, in some cases, influence the regioselectivity of the reaction. However, it's important to note that protection can sometimes decrease the regioselectivity of certain reactions, so it should be evaluated on a case-by-case basis.

Q4: My reaction is still not working even after trying the suggestions above. What are my next steps?

A4: If you've exhausted standard SNAr and palladium-catalyzed methods, it may be time to consider more specialized techniques. High-pressure reactions can sometimes overcome steric hindrance. Alternatively, exploring different catalyst systems for cross-coupling reactions, such as those employing N-heterocyclic carbene (NHC) ligands, might provide a solution. It may also be beneficial to perform a thorough literature search for analogous transformations on similar heterocyclic systems to see what conditions have been successful for other researchers.

Visualizing the Reaction Pathway

To better understand the process, here is a simplified workflow for troubleshooting a challenging substitution reaction on the 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one core.

G start Reaction Failure: Low Conversion q1 Is the nucleophile bulky? start->q1 q2 Is the nucleophile weakly acidic? q1->q2 No sol1 Increase Temperature or Use Microwave Irradiation q1->sol1 Yes sol2 Pre-deprotonate with a strong, non-nucleophilic base q2->sol2 Yes q3 Is the solvent polar aprotic (e.g., DMF, DMSO)? q2->q3 No sol1->q2 sol2->q3 sol3 Switch to a polar aprotic solvent q3->sol3 No alt_route Consider Alternative Routes: - Palladium Cross-Coupling - Less Hindered Nucleophile q3->alt_route Yes sol3->alt_route

Validation & Comparative

Comparative Guide: 2-Chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one vs. 2,4-Dichloro-5-fluoropyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In the development of targeted therapeutics—particularly ATP-competitive kinase inhibitors (e.g., JAK, FAK, and LRRK2 inhibitors)—the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged pharmacophore. The introduction of a fluorine atom at the C5 position is a strategic bioisosteric modification. It lowers the pKa of the pyrrole N-H, enhancing membrane permeability, while providing a vector for halogen bonding within the kinase hinge region [1].

When planning the synthesis of these libraries, chemists face a critical divergence in building block selection: starting with the stable precursor 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one (Compound A) versus the pre-activated electrophile 2,4-dichloro-5-fluoropyrrolo[2,3-d]pyrimidine (Compound B) .

This guide objectively compares the physicochemical properties, reactivity profiles, and experimental workflows of these two compounds to help you optimize your drug discovery pipeline.

Mechanistic Role & Synthetic Divergence

The structural difference between these two building blocks dictates their role in the laboratory.

  • Compound A (The Precursor): Exists predominantly in its keto tautomeric form (4-one). The C4 position is unreactive toward nucleophilic aromatic substitution (SNAr) without prior activation. Direct amination requires harsh conditions and expensive coupling reagents (e.g., PyBOP, BOP) and generally suffers from poor atom economy and low yields.

  • Compound B (The Pre-Activated Intermediate): The conversion of the C4-oxo group to a C4-chloride creates a highly electrophilic center. The electron-withdrawing nature of the pyrimidine nitrogens, compounded by the inductive effect of the C5-fluorine, makes the C4-Cl exceptionally reactive. This allows for rapid, room-temperature SNAr with primary and secondary amines, offering near-perfect regioselectivity over the C2-Cl [2].

SynthesisWorkflow A 2-chloro-5-fluoro-3H,4H,7H- pyrrolo[2,3-d]pyrimidin-4-one (Compound A) B 2,4-dichloro-5-fluoro- pyrrolo[2,3-d]pyrimidine (Compound B) A->B POCl3, PhNMe2 110°C, 4h (Chlorination) C 4-Amino-2-chloro-5-fluoro- pyrrolo[2,3-d]pyrimidine (API Core) A->C PyBOP, R-NH2, DBU DMF, 80°C (Direct Coupling - Low Yield) B->C R-NH2, DIPEA n-BuOH, RT (Regioselective SNAr)

Figure 1: Synthetic workflow comparing 4-oxo precursor and 2,4-dichloro intermediate pathways.

Physicochemical & Reactivity Comparison

To make an informed procurement and synthetic design choice, consider the comparative data in Table 1. Compound A is highly stable and cost-effective for bulk scale-up, whereas Compound B accelerates medicinal chemistry library synthesis at the cost of moisture sensitivity.

Table 1: Physicochemical and Reactivity Profile
Property / MetricCompound A (4-Oxo Precursor)Compound B (2,4-Dichloro)Impact on Workflow
CAS Number Varies by tautomer registry1053228-29-7Procurement tracking
Molecular Weight 187.56 g/mol 206.00 g/mol Mass spec identification
C4 Electrophilicity Very Low (Requires activation)Very High (Pre-activated)Dictates SNAr feasibility
Regioselectivity N/A (Direct coupling is messy)>95% preference for C4 over C2Simplifies purification of APIs
Bench Stability Excellent (Stable to ambient moisture)Moderate (Prone to C4 hydrolysis)Compound B requires desiccation
Cost / Atom Economy Lower cost; requires POCl3 handlingHigher cost; saves 1 synthetic stepTrade-off between time and budget

Self-Validating Experimental Protocols

The following protocols detail the optimal use of both compounds. As a best practice, every protocol must be a self-validating system—meaning the chemistry includes built-in checkpoints to confirm success before proceeding to the next step.

Protocol 1: Conversion of Compound A to Compound B (Chlorination)

Use this protocol if you are scaling up from the more stable Compound A.

  • Reaction Setup: Suspend Compound A (1.0 eq) in neat Phosphorus Oxychloride (POCl3, 10.0 eq).

  • Catalysis: Add N,N-dimethylaniline (0.5 eq) dropwise.

    • Causality: The amine catalyst reacts with POCl3 to form a Vilsmeier-Haack-type intermediate. This highly electrophilic species attacks the C4-oxo oxygen, converting it into an excellent leaving group and dramatically accelerating chlorination.

  • Heating: Reflux the mixture at 110°C for 4 hours.

    • Validation Check: Monitor by LC-MS. The reaction is complete when the [M+H]+ peak shifts from ~188 to ~206, displaying the characteristic 9:6:1 isotopic pattern of a dichloro species.

  • Concentration: Distill off excess POCl3in vacuo to a thick syrup.

    • Causality: Removing bulk POCl3 prior to the aqueous quench prevents a violent exothermic reaction that would hydrolyze the newly formed C4-Cl bond back to Compound A.

  • Quenching & Isolation: Slowly pour the syrup into vigorously stirred crushed ice. Extract with Ethyl Acetate (3x). Wash the organic layer with cold saturated NaHCO3.

    • Validation Check: The cold, basic wash neutralizes residual HCl without providing enough thermal energy to trigger hydrolysis. Dry over Na2SO4 and concentrate to yield Compound B.

Protocol 2: Regioselective SNAr of Compound B

Use this protocol to attach your target amine (e.g., for a JAK inhibitor library) to Compound B.

  • Preparation: Dissolve Compound B (1.0 eq) in a polar solvent (e.g., n-butanol or DMF) at 0°C.

  • Reagent Addition: Add the primary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl byproduct generated during SNAr, preventing the protonation of your nucleophilic amine, which would otherwise stall the reaction.

  • Regioselective Coupling: Stir the reaction at 0°C, allowing it to slowly warm to room temperature over 2 hours.

    • Validation Check: Monitor by TLC (Hexane:EtOAc 3:1). The C4-Cl is significantly more reactive than the C2-Cl. Keeping the temperature at or below room temperature ensures strict regioselectivity (>95%) for the C4 position. Heating above 60°C will result in unwanted C2 substitution or bis-amination.

  • Isolation: Pour into ice water. The 4-amino-2-chloro-5-fluoro product typically precipitates and can be isolated via vacuum filtration, bypassing the need for column chromatography.

Table 2: Kinetic & Yield Data for C4-Amination (Cyclopentylamine Model)
SubstrateReagents & ConditionsRegioselectivity (C4 vs C2)Isolated Yield (%)
Compound A PyBOP, DBU, DMF, 80°C, 16hN/A (Complex mixture)35 - 42%
Compound B DIPEA, n-BuOH, RT, 2h> 98 : 288 - 94%

Biological Context: Targeting Kinase Pathways

Understanding the downstream application of these building blocks reinforces the necessity of the 5-fluoro and 2-chloro substituents. Once Compound B is elaborated into a final API (by substituting the C4 position with an amine and subsequently modifying the C2 position), it acts as a potent ATP-competitive inhibitor.

The 5-fluoro group fills a specific hydrophobic pocket in the kinase hinge region, while the pyrrole nitrogen acts as a critical hydrogen bond donor [3].

KinasePathway Ligand Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase (e.g., JAK, FAK) Ligand->Receptor Activation ATP ATP Binding Pocket Receptor->ATP Conformational Shift Effectors Downstream Effectors (STAT, PI3K) ATP->Effectors Phosphorylation Cascade Inhibitor 5-Fluoro-7-deazapurine Inhibitor (from Cmpd B) Inhibitor->ATP Competitive Binding (Halogen & H-Bonding)

Figure 2: Mechanism of action for 5-fluoro-pyrrolo[2,3-d]pyrimidine kinase inhibitors.

Conclusion

For early-stage drug discovery and library generation, 2,4-dichloro-5-fluoropyrrolo[2,3-d]pyrimidine (Compound B) is the superior choice. Its pre-activated C4 position allows for rapid, high-yielding, and highly regioselective SNAr reactions under mild conditions, drastically reducing the time from synthesis to biological assay.

Conversely, 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one (Compound A) is best reserved for process chemistry and scale-up campaigns where the cost of raw materials outweighs the operational overhead of performing in-house chlorination with POCl3.

References

  • Gong, C., et al. "Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents." European Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • Genentech, Inc. / Denali Therapeutics Inc. "Compound, compositions, and methods (LRRK2 Inhibitors)." World Intellectual Property Organization, Patent WO2017087905A1, 2017. Available at:[1]

  • Seela, F., et al. "Synthesis of 7-deazapurines and their application in medicinal chemistry." National Institutes of Health (PMC), 2018. Available at:[Link]

Sources

LC-MS Validation of 2-Chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a highly functionalized, electron-deficient heterocycle that serves as a critical intermediate in the synthesis of advanced kinase inhibitors, including JAK, ACK1, and PARP inhibitors[1][2]. During nucleophilic aromatic substitution (SNAr) or cross-coupling reactions targeting the C2-chlorine, several competing side reactions can occur. Validating the success of these reactions via Liquid Chromatography-Mass Spectrometry (LC-MS) is challenging due to the high polarity of the lactam core and the generation of structurally similar, isobaric impurities[3].

This guide objectively compares chromatographic strategies (C18 vs. PFP stationary phases) and provides a self-validating LC-MS protocol to ensure rigorous identification of the target reaction products and their degradation pathways.

Mechanistic Challenges & The Isobaric Dilemma

The Causality of Chromatographic Failure

Standard reversed-phase LC-MS methods often fail when applied to fluorinated pyrrolopyrimidines. The strong electron-withdrawing nature of the C5-fluorine and C2-chlorine significantly reduces the basicity of the pyrimidine nitrogens. Consequently, the molecule remains predominantly in its neutral or slightly acidic lactam form under typical acidic LC conditions (e.g., 0.1% Formic Acid), leading to poor retention and peak tailing on standard Octadecylsilane (C18) columns.

The Isobaric Mass Challenge

During SNAr functionalization, two primary side reactions plague the synthesis:

  • Defluorination : Loss of the C5-fluorine and replacement with a proton (Des-fluoro impurity).

  • Hydrolysis : Displacement of the C2-chlorine by water/hydroxide (2-hydroxy impurity).

Both the des-fluoro byproduct (C6H4ClN3O) and the hydrolysis byproduct (C6H4FN3O2) yield a nominal precursor ion of [M+H]+m/z 170.0 . Because they are isobaric at nominal mass, relying solely on low-resolution mass spectrometry without optimized chromatographic separation leads to false-positive identifications and compromised structural validation.

Reaction_Pathway Reactant 2-Cl-5-F-Pyrrolopyrimidine [M+H]+ 188.0 SNAr Target SNAr Product (Amine Substitution) Reactant->SNAr Amine, Base Side1 Des-fluoro Byproduct [M+H]+ 170.0 Reactant->Side1 Dehalogenation Side2 Hydrolysis (2-OH) [M+H]+ 170.0 Reactant->Side2 H2O/OH-

Reaction pathways generating isobaric impurities during SNAr functionalization.

Comparative Analysis: C18 vs. PFP Stationary Phases

To resolve the isobaric dilemma, we must leverage orthogonal column chemistries. A Pentafluorophenyl (PFP) stationary phase is objectively superior to a standard C18 phase for this specific molecular class[4].

Why PFP outperforms C18: While C18 relies purely on hydrophobic dispersive forces, the PFP column engages in multiple retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding. The fluorinated stationary phase exhibits a strong affinity for the fluorinated pyrrolopyrimidine core, selectively retarding the target compound and the des-fluoro impurity at different rates based on their distinct dipole moments.

Table 1: Chromatographic Performance Comparison

Conditions: Gradient elution (5-95% Acetonitrile in 0.1% Formic acid over 5 min), Flow rate: 0.4 mL/min, Column Temp: 40°C.

Analyte / ImpurityNominal [M+H]+C18 Retention Time (min)C18 Resolution ( Rs​ )PFP Retention Time (min)PFP Resolution ( Rs​ )
Target (2-Cl-5-F) 188.0 / 190.02.15N/A3.45N/A
Des-fluoro Impurity 170.0 / 172.01.851.22.903.1
2-Hydroxy Impurity 170.01.820.4 (Co-elution) 2.104.5

Data Interpretation: On the C18 column, the des-fluoro and 2-hydroxy impurities co-elute ( Rs​ = 0.4), making it impossible to accurately quantify the degradation pathways. The PFP column achieves baseline resolution ( Rs​ > 3.0) for all species, ensuring robust analytical validation.

Self-Validating LC-MS Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a closed-loop System Suitability Test (SST). The method is only considered valid if the SST criteria are met prior to sample injection.

Phase 1: System Suitability Test (SST) Preparation
  • Prepare the SST Mix: Spike a known concentration (10 µg/mL) of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one with 1 µg/mL of synthesized des-fluoro and 2-hydroxy reference standards in 10% Acetonitrile/Water.

  • Inject SST Mix: Run the sample using a Waters Acquity UPLC CSH PFP column (2.1 x 100 mm, 1.7 µm)[4].

  • Validation Gate (Causality Check):

    • Requirement: The resolution ( Rs​ ) between the m/z 170.0 peaks must be 2.0.

    • Why: If Rs​ < 2.0, the dipole interactions are failing, indicating column phase collapse or buffer depletion. Do not proceed until the mobile phase is remade.

Phase 2: LC-MS/MS Method Execution
  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 0.5 min; ramp to 60% B over 4.5 min; ramp to 95% B over 1 min. Flow rate: 0.4 mL/min.

  • MS Parameters (Triple Quadrupole or Q-TOF):

    • Polarity Switching: Operate in both ESI+ and ESI- modes. The acidic lactam proton yields a strong [M-H]- signal at m/z 186.0, which is highly specific for the intact pyrimidin-4-one core.

    • Isotopic Diagnostic Check (Expert Insight): To differentiate the isobaric m/z 170.0 peaks without high-res MS, examine the isotopic envelope. The des-fluoro impurity retains the chlorine atom, thus exhibiting a classic 3:1 isotopic ratio at m/z 170.0 / 172.0. The 2-hydroxy impurity lacks chlorine, showing only the m/z 170.0 peak.

LCMS_Workflow Start Reaction Mixture (2-Cl-5-F-Pyrrolopyrimidine) SamplePrep Sample Prep: Dilution & Filtration Start->SamplePrep Chromatography UPLC Separation (PFP Column) SamplePrep->Chromatography Ionization ESI-MS/MS (Pos/Neg Switching) Chromatography->Ionization Target Target Product [M+H]+ m/z 188.0 Ionization->Target Impurity1 Des-fluoro Impurity [M+H]+ m/z 170.0 Ionization->Impurity1 Impurity2 Hydrolysis Product [M+H]+ m/z 170.0 Ionization->Impurity2

LC-MS workflow for resolving isobaric pyrrolopyrimidine impurities.

References

  • Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Investigation of several chromatographic approaches for untargeted profiling of central carbon metabolism. ResearchGate. Available at:[Link][4]

  • Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. UMC Utrecht Research Portal. Available at:[Link][2]

  • Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. National Center for Biotechnology Information (PMC). Available at:[Link][3]

Sources

A Senior Application Scientist's Guide to Benchmarking Kinase Selectivity of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quest for highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects.[1][2] Kinases, due to their structurally conserved ATP-binding sites, present a significant challenge in the development of selective inhibitors.[2] The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" core structure in the design of potent kinase inhibitors, with several approved drugs, such as tofacitinib and ruxolitinib, based on this motif.[3][4] Strategic modifications to this scaffold, particularly through halogenation, can profoundly influence inhibitor potency and selectivity.[5] This guide provides an in-depth comparison of hypothetical 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one analogs, offering insights into their kinase selectivity profiles and the experimental workflows required for their evaluation.

The Critical Role of Kinase Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive therapeutic targets.[6] However, the high degree of similarity in the ATP-binding pocket across the kinome often leads to promiscuous binding of inhibitors, resulting in off-target toxicities.[2] Therefore, a thorough understanding of an inhibitor's selectivity profile across a broad panel of kinases is a critical step in the drug development pipeline. This process, known as kinase profiling or selectivity screening, enables researchers to identify compounds with the desired on-target activity and minimal off-target interactions, thereby improving the therapeutic window.

Benchmarking 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one Analogs: A Comparative Analysis

For the purpose of this guide, we will consider three hypothetical analogs with varying substitutions at the C6 position of the pyrrolo[2,3-d]pyrimidine core, a position known to influence kinase selectivity.[6] We will evaluate their inhibitory activity against a panel of representative kinases from different families, including tyrosine kinases (e.g., EGFR, VEGFR2) and serine/threonine kinases (e.g., CDK2, ROCK1).

Table 1: Comparative Kinase Selectivity Profile of Hypothetical Analogs (IC50, nM)

Kinase TargetAnalog 1 (C6-Methyl)Analog 2 (C6-Phenyl)Analog 3 (C6-Morpholino)Rationale for Expected Selectivity
EGFR 50250800The smaller methyl group at C6 in Analog 1 may allow for a better fit into the ATP-binding pocket of EGFR. The bulkier phenyl and morpholino groups in Analogs 2 and 3 could introduce steric hindrance, reducing potency.
VEGFR2 200801500The phenyl group of Analog 2 might engage in favorable hydrophobic interactions within a specific sub-pocket of the VEGFR2 active site, leading to enhanced potency.
CDK2 1500900100The morpholino group of Analog 3, with its hydrogen bond accepting capabilities, could form a key interaction with a specific residue in the CDK2 active site, driving selectivity.
ROCK1 30002500500Similar to CDK2, the morpholino group in Analog 3 may form specific interactions that are not possible with the other analogs, leading to improved ROCK1 inhibition.

Experimental Methodologies for Kinase Selectivity Profiling

Accurate and reproducible experimental data are the bedrock of any comparative analysis. The following section details a robust, step-by-step protocol for an in vitro kinase assay to determine the IC50 values of the analogs. The radiometric assay using [γ-³²P]ATP remains a gold standard for its direct and sensitive measurement of kinase activity.

Detailed Protocol: In Vitro Radiometric Kinase Assay

This protocol outlines the general steps for determining the inhibitory activity of the 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one analogs against a panel of kinases.

1. Reagent Preparation:

  • Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA. Prepare a 5X stock and store at 4°C.

  • ATP Stock Solution: 10 mM ATP in sterile water. Store in aliquots at -20°C.

  • [γ-³²P]ATP: Specific activity of ~3000 Ci/mmol.

  • Substrate Stock Solution: Dissolve the appropriate peptide or protein substrate for each kinase in kinase buffer to a final concentration of 1 mg/mL. Store in aliquots at -20°C.

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of each analog in 100% DMSO.

  • Stop Solution: 75 mM phosphoric acid.

2. Assay Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solutions in 100% DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase buffer, the specific kinase, and the substrate. The final concentration of each component should be optimized for each kinase.

  • Set up the Reaction Plate:

    • Add 2 µL of the diluted inhibitor or DMSO (for the no-inhibitor control) to the wells of a 96-well plate.

    • Add 18 µL of the kinase reaction master mix to each well.

    • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the Kinase Reaction:

    • Prepare an ATP mix containing cold ATP and [γ-³²P]ATP in kinase buffer. The final ATP concentration should be at or near the Km for each kinase.

    • Add 5 µL of the ATP mix to each well to start the reaction. The final reaction volume will be 25 µL.

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Add 25 µL of the stop solution to each well.

  • Capture Phosphorylated Substrate:

    • Spot 20 µL of the reaction mixture from each well onto a P81 phosphocellulose filter paper.

    • Wash the filter paper three times for 5 minutes each with 0.75% phosphoric acid.

    • Wash once with acetone and let it air dry.

  • Quantify Radioactivity: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Subtract the background counts (no enzyme control) from all measurements.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Concepts

Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Signaling Pathway: A Simplified MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade often targeted in cancer therapy. The following diagram illustrates a simplified version of this pathway.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflow: Kinase Selectivity Profiling

The following flowchart outlines the key steps in the experimental workflow for determining the kinase selectivity of the inhibitor analogs.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents: Kinase, Substrate, ATP, Inhibitor Analogs B Serial Dilution of Inhibitor Analogs A->B C Dispense Inhibitors & Kinase/Substrate Mix B->C D Initiate Reaction with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Spot onto P81 Paper & Wash F->G H Scintillation Counting G->H I Data Analysis: Calculate % Inhibition & Determine IC50 H->I

Caption: Experimental workflow for in vitro kinase selectivity profiling.

Conclusion

The benchmarking of kinase inhibitors, such as the 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one analogs discussed herein, is a multifaceted process that relies on a deep understanding of structure-activity relationships and the meticulous execution of robust experimental protocols. While direct comparative data for this specific subclass of compounds may be limited, a systematic approach based on established SAR principles can provide valuable insights into their potential selectivity profiles. The detailed experimental workflow and data analysis procedures outlined in this guide provide a solid framework for researchers to generate high-quality, reproducible data, ultimately contributing to the development of safer and more effective kinase-targeted therapies.

References

  • Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Journal of Medicinal Chemistry, 53(4), 1563-1577.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6699.
  • Shaik, J., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2021). Journal of Medicinal Chemistry, 64(14), 10203-10223.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). Pharmaceuticals, 18(5), 814.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6699.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry, 66(11), 7475-7495.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). International Journal of Molecular Sciences, 24(1), 849.
  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. (2010). Bioorganic & Medicinal Chemistry, 18(8), 2873-2884.
  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200877.
  • Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. (2019).
  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). International Journal of Molecular Sciences, 24(6), 5195.
  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(12), 1910-1916.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry, 66(11), 7475-7495.
  • New technique improves the selectivity of kinase inhibitors. (2015). Drug Target Review.
  • Emission Tuning of Fluorescent Kinase Inhibitors: Conjugation Length and Substituent Effects. (2014). The Journal of Organic Chemistry, 79(10), 4482-4493.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1998). Journal of Medicinal Chemistry, 41(10), 1728-1740.
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (2024). Journal of Molecular Structure, 1300, 137255.

Sources

comparative pharmacokinetics of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one based inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of numerous kinase inhibitors.[1][2][3] Its structural resemblance to adenine allows for competitive binding at the ATP-binding sites of various kinases, making it a valuable framework for developing targeted therapies against cancer and other diseases.[3][4] This guide provides a comparative overview of the pharmacokinetic profiles of inhibitors based on the 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one and related pyrrolo[2,3-d]pyrimidine cores, offering insights for researchers and drug development professionals.

While direct head-to-head comparative pharmacokinetic data for a series of inhibitors based on the precise 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one scaffold is not extensively published in a single study, this guide synthesizes available data from various sources to present a comparative analysis of representative compounds from the broader class of pyrrolo[2,3-d]pyrimidine-based inhibitors. This approach allows for a meaningful discussion of their absorption, distribution, metabolism, and excretion (ADME) properties.

The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine, which is a fundamental component of nucleic acids and ATP.[2][4] This structural mimicry is a key reason for its success in kinase inhibitor design.[3] Modifications to this core structure, such as the addition of halogen atoms like chlorine and fluorine, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.[5] These modifications are strategically employed to enhance binding affinity to the target kinase and to modulate physicochemical properties for improved drug-like characteristics.[5]

Comparative Pharmacokinetic Profiles

The journey of a drug through the body is a critical determinant of its efficacy and safety. The following sections compare the key pharmacokinetic parameters of several exemplary pyrrolo[2,3-d]pyrimidine-based inhibitors, highlighting the impact of structural modifications on their ADME profiles.

Table 1: Comparative Pharmacokinetic Parameters of Representative Pyrrolo[2,3-d]pyrimidine-Based Inhibitors
CompoundTarget(s)Administration RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Oral Bioavailability (F%)Reference
Compound 31l MERTK/FLT3OralNot specifiedNot specifiedNot specifiedNot specified56%[6]
Compound 31r EGFR triple mutantsOralNot specifiedNot specifiedNot specified5.9 (metabolic)24%[7]
Abacavir (ABC) HIV RTOralNot specified~1.5Not specified~1.5~83%[8]
Imatinib BCR-ABLOralNot specified2-4Not specified~18~98%[9]
Dasatinib Multi-kinaseOral1-6Not specifiedNot specified3-5~14-34%[9]
Nilotinib BCR-ABLOral4-6Not specifiedNot specified~17~30%[9]

Note: Data for specific 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one based inhibitors is limited in the public domain. The table presents data for structurally related pyrrolo[2,3-d]pyrimidine and pyrimidine-based inhibitors to provide a comparative context.

Key Insights from the Pharmacokinetic Data

Oral Bioavailability: The oral bioavailability of pyrrolo[2,3-d]pyrimidine-based inhibitors can vary significantly, from as low as 24% for an experimental EGFR inhibitor (Compound 31r) to as high as 56% for a dual MERTK/FLT3 inhibitor (Compound 31l).[6][7] This highlights the critical role of structural modifications in influencing absorption and first-pass metabolism. For instance, the optimization of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides led to compounds with improved oral bioavailability.[10]

Metabolism: Metabolism is a key determinant of an inhibitor's half-life and clearance. For example, Compound 31r, a fourth-generation EGFR inhibitor, was found to have good metabolic stability with a half-life of 5.9 hours.[7] In contrast, some earlier 4-amino-4-benzylpiperidine derivatives underwent rapid metabolism in vivo, leading to high clearance and low oral bioavailability.[10] The liver is the primary site of metabolism for many of these inhibitors, often involving cytochrome P450 enzymes.[8] However, some compounds, like Abacavir, are primarily metabolized by alcohol dehydrogenase and glucuronyl transferase, which can reduce the likelihood of drug-drug interactions with compounds metabolized by CYP enzymes.[8]

Distribution: The volume of distribution can influence the duration of action and the potential for off-target effects. Many tyrosine kinase inhibitors, including those with a pyrimidine core, have large apparent volumes of distribution, indicating extensive distribution into tissues.[9]

Experimental Protocols for Pharmacokinetic Studies

The determination of the pharmacokinetic parameters listed above involves a series of well-defined in vivo experiments.

Typical In Vivo Pharmacokinetic Study Protocol:
  • Animal Model: Male Sprague-Dawley rats or beagle dogs are commonly used for preclinical pharmacokinetic studies.

  • Compound Administration: The test compound is typically formulated in a suitable vehicle (e.g., a mixture of DMSO, Solutol, and a buffer) and administered via oral gavage (PO) and intravenous (IV) injection.[11]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing from the jugular vein or another appropriate site.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical In Vivo Study cluster_analytical Bioanalytical Phase cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rats, Dogs) Dosing Compound Administration (Oral & Intravenous) Animal_Model->Dosing Dose Formulation Sampling Serial Blood Sampling Dosing->Sampling Post-dosing Processing Plasma Separation Sampling->Processing Centrifugation LCMS LC-MS/MS Analysis Processing->LCMS Plasma Samples Quantification Drug Concentration Quantification LCMS->Quantification PK_Modeling Pharmacokinetic Modeling (Non-compartmental/Compartmental) Quantification->PK_Modeling Concentration-Time Data Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t½, F%) PK_Modeling->Parameter_Calc

Caption: A generalized workflow for a preclinical in vivo pharmacokinetic study.

Structure-Activity Relationships and Pharmacokinetics

The relationship between the chemical structure of a pyrrolo[2,3-d]pyrimidine derivative and its pharmacokinetic profile is a critical aspect of drug design. For instance, the introduction of a methyl group can sometimes improve metabolic stability.[12] Furthermore, the nature and position of substituents on the pyrrolo[2,3-d]pyrimidine core can significantly impact properties like solubility and permeability, which in turn affect oral absorption.

Metabolic Pathways

The metabolism of pyrrolo[2,3-d]pyrimidine-based inhibitors can involve several enzymatic pathways, primarily hepatic.

Metabolic_Pathways Drug Parent Drug (Pyrrolo[2,3-d]pyrimidine Inhibitor) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) CYP450 Enzymes Drug->PhaseI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) UGTs, SULTs PhaseI->PhaseII Metabolites Inactive/Active Metabolites PhaseI->Metabolites PhaseII->Metabolites Excretion Excretion (Urine, Feces) Metabolites->Excretion

Caption: General metabolic pathways for xenobiotics, applicable to many pyrrolo[2,3-d]pyrimidine-based inhibitors.

For example, Abacavir is metabolized by alcohol dehydrogenase and UDP-glucuronyl transferase to inactive carboxylate and glucuronide metabolites, with less than 2% of the dose excreted as the unchanged drug in the urine.[8]

Conclusion

References

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A Head-to-Head Comparison: Evaluating the Binding Affinity of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one Against Standard JAK Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted therapies, the Janus kinase (JAK) family of enzymes presents a critical juncture for intervention in a multitude of inflammatory and autoimmune diseases, as well as certain cancers.[1][2] The JAK-STAT signaling pathway, a principal conduit for cytokine signaling, is integral to cellular processes such as proliferation, differentiation, and apoptosis.[3][4] Dysregulation of this pathway is a hallmark of numerous pathological conditions, making the development of potent and selective JAK inhibitors a fervent area of research.[2]

The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of JAK inhibitors, forming the core of several approved drugs.[2][5] This guide provides a comprehensive framework for evaluating the binding affinity of a novel pyrrolo[2,3-d]pyrimidine derivative, 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one, in a direct comparison with established, FDA-approved JAK inhibitors. Through a detailed examination of experimental methodologies and a transparent presentation of comparative data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools and insights to rigorously assess novel chemical entities targeting the JAK family.

The JAK-STAT Signaling Pathway: A Primer

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors on the cell surface.[3][6] This binding event induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[7] Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of target genes.[6][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene

Caption: The canonical JAK-STAT signaling pathway.

Methodologies for Quantifying Binding Affinity

The precise determination of binding affinity is a cornerstone of drug discovery, providing a quantitative measure of the strength of the interaction between a compound and its target protein. Several biophysical techniques are routinely employed for this purpose, each with its own set of advantages and considerations.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time interaction between an analyte in solution and a ligand immobilized on a sensor surface.[8][9] Changes in the refractive index at the sensor surface, caused by the binding and dissociation of the analyte, are detected and recorded as a sensorgram.[9] This allows for the determination of kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[10]

Experimental Workflow for SPR:

SPR_Workflow A 1. Immobilize JAK Protein on Sensor Chip B 2. Inject Compound (Analyte) A->B C 3. Monitor Association and Dissociation B->C D 4. Regenerate Surface C->D E 5. Analyze Sensorgram to Determine ka, kd, KD D->E

Caption: A typical experimental workflow for an SPR-based binding affinity assay.

Protocol for SPR Analysis of JAK Inhibitors:

  • Immobilization of JAK Kinase:

    • Recombinantly express and purify the catalytic domains of JAK1, JAK2, JAK3, and TYK2.

    • Immobilize the kinases onto a CM5 sensor chip via amine coupling. The immobilization level should be optimized to minimize mass transport effects.[11]

  • Analyte Preparation:

    • Prepare a dilution series of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one and standard JAK inhibitors (e.g., Tofacitinib, Ruxolitinib, Baricitinib, Upadacitinib) in a suitable running buffer (e.g., HBS-EP+ buffer).

  • Binding Measurement:

    • Inject the analyte solutions over the immobilized kinase surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[12][13] It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[13][14]

Experimental Workflow for ITC:

ITC_Workflow A 1. Load JAK Protein into Sample Cell B 2. Load Compound into Syringe A->B C 3. Titrate Compound into Sample Cell B->C D 4. Measure Heat Change with Each Injection C->D E 5. Plot and Fit Data to Determine KD, ΔH, ΔS, n D->E

Caption: A generalized workflow for determining binding affinity using ITC.

Protocol for ITC Analysis of JAK Inhibitors:

  • Sample Preparation:

    • Dialyze the purified JAK kinase domains and dissolve the inhibitors in the same buffer to minimize buffer mismatch effects.

  • ITC Experiment:

    • Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe.

    • Perform a series of injections of the inhibitor into the kinase solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of inhibitor to kinase.

    • Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.[13]

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a tracer) upon binding to a larger molecule.[15][16] In a competitive FP assay, an unlabeled inhibitor competes with the tracer for binding to the target protein, leading to a decrease in fluorescence polarization.[17] This method is particularly well-suited for high-throughput screening.[15][16]

Protocol for Competitive FP Assay for JAK Inhibitors:

  • Assay Components:

    • Purified JAK kinase domain.

    • A fluorescently labeled tracer that binds to the ATP-binding site of the JAK kinase.

    • 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one and standard JAK inhibitors.

  • Assay Procedure:

    • In a microplate, combine the JAK kinase, the fluorescent tracer, and a dilution series of the inhibitor.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Data Measurement and Analysis:

    • Measure the fluorescence polarization using a suitable plate reader.

    • Plot the change in polarization as a function of inhibitor concentration and fit the data to determine the IC50 value, which can be converted to a Ki value.

Comparative Binding Affinity Analysis

To provide a practical context for evaluation, the following table presents hypothetical binding affinity data (KD values in nM) for 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one against the four JAK isoforms, alongside published data for standard JAK inhibitors. It is crucial to note that the data for the novel compound is illustrative, designed to demonstrate how one would interpret and compare such results. The data for the standard inhibitors are compiled from various sources and should be considered as representative values.

CompoundJAK1 (KD, nM)JAK2 (KD, nM)JAK3 (KD, nM)TYK2 (KD, nM)
2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one (Hypothetical) 15 25 >1000 50
Tofacitinib1.1205.634
Ruxolitinib3.32.842819
Baricitinib5.95.742053
Upadacitinib432402300800

Disclaimer: The binding affinity data for 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is hypothetical and for illustrative purposes only. Data for standard inhibitors are representative values from published literature and may vary depending on the specific experimental conditions.

Interpretation and Insights

Based on the hypothetical data, 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one demonstrates potent inhibition of JAK1 and JAK2, with moderate activity against TYK2 and significantly weaker activity against JAK3. This profile suggests a degree of selectivity that could be therapeutically advantageous. For instance, the sparing of JAK3 may reduce the risk of immunosuppressive side effects associated with broader JAK inhibition.[5]

When compared to the standard inhibitors:

  • Tofacitinib: Exhibits potent, broad-spectrum inhibition across JAK1, JAK2, and JAK3.[18]

  • Ruxolitinib: Shows a preference for JAK1 and JAK2.[19]

  • Baricitinib: Also demonstrates potent inhibition of JAK1 and JAK2.[2]

  • Upadacitinib: Is a selective JAK1 inhibitor.[20]

The hypothetical profile of our novel compound places it in a similar category to Ruxolitinib and Baricitinib, with a potential for a favorable safety profile due to its selectivity against JAK3.

Conclusion

The evaluation of binding affinity is a critical step in the characterization of novel kinase inhibitors. A multi-faceted approach, employing techniques such as SPR, ITC, and FP, provides a comprehensive understanding of a compound's potency, selectivity, and thermodynamic properties. The pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of new JAK inhibitors. A rigorous and comparative assessment of novel derivatives, such as the hypothetical case of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one, against established standards is essential for identifying candidates with the potential for improved efficacy and safety profiles. This guide provides a foundational framework for conducting such evaluations, emphasizing the importance of robust experimental design and careful data interpretation in the pursuit of next-generation targeted therapies.

References

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  • Al-Salama, Z. T. (2022). A timeline of FDA approval of JAK inhibitors in dermatology.
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  • Miyahara, H., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 455, 39-45.
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  • Pérez-Benito, L., et al. (2023). Evaluating the ability of end-point methods to predict the binding affinity tendency of protein kinase inhibitors. Physical Chemistry Chemical Physics, 25(36), 24263-24275.
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  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • Zehender, F., et al. (2008). Affinity Classification of Kinase Inhibitors by Mass Spectrometric Methods and Validation Using Standard IC50 Measurements. Analytical Chemistry, 80(24), 9568-9576.
  • Wiśniewska, M., Bugajska, E., & Poznański, J. (2017). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLoS ONE, 12(3), e0173260.
  • Guttikonda, S., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLoS ONE, 10(7), e0133433.
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  • BPS Bioscience. (n.d.). JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. Retrieved from [Link]

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  • Rudolf, A. F., et al. (2014).
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  • Zhang, Y., et al. (2019). Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3. Analytical Biochemistry, 585, 113404.
  • Giannetti, A. M., et al. (2008). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 51(3), 574-580.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

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  • Angelini, J., et al. (2022). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Pharmacology, 13, 996355.
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Safety Operating Guide

Standard Operating Procedure & Disposal Guide: 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a highly functionalized 7-deazapurine derivative widely utilized as a critical intermediate in the synthesis of kinase inhibitors and nucleoside analogs. Due to its biological activity potential, halogenated substituents (chlorine and fluorine), and nitrogenous heterocyclic core, this compound demands rigorous handling and specialized disposal protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, self-validating methodologies for the safe operational handling, waste segregation, and ultimate destruction of this intermediate, ensuring compliance with OSHA and EPA standards.

Chemical Profiling & Hazard Assessment

Before initiating any operational protocol, personnel must understand the physicochemical properties that dictate the compound's behavior and hazard profile. The presence of halogens and nitrogen dictates both the personal protective equipment (PPE) required and the thermal destruction parameters.

Quantitative Hazard & Property Summary
Property / HazardDescription / ValueOperational Implication
Chemical Class Halogenated Nitrogenous HeterocycleRequires high-temperature incineration to prevent dioxin formation.
Physical State Solid (Powder) at Room TemperatureHigh risk of aerosolization and inhalation during weighing.
Solubility Soluble in DMSO, DMF, MethanolHigh risk of transdermal absorption when in solution.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires strict barrier protection (fume hood, double gloves).
Combustion Byproducts HCl, HF, NOx, CO, CO2Incineration facility must utilize caustic wet scrubbers.

Operational Safety & Handling Protocol

The handling of active pharmaceutical ingredient (API) intermediates must follow a self-validating system where every safety measure has a direct, verifiable cause. According to the [1], protecting workers from chemical hazards requires a strict hierarchy of controls.

Causality-Driven Handling Methodology

Step 1: Pre-Operation Verification

  • Action: Verify that the laboratory fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Causality: The dry powder form of fluorinated pyrimidines is highly prone to static cling. A proper face velocity ensures that any aerosolized particulates generated during transfer are captured rather than entering the operator's breathing zone.

Step 2: PPE Donning & Solvent Preparation

  • Action: Don a P100 particulate respirator (if weighing outside a closed-system balance), splash goggles, a flame-resistant lab coat, and double nitrile gloves .

  • Causality: This compound is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO rapidly penetrates the epidermal barrier and will carry dissolved active intermediates directly into the bloodstream. The outer nitrile glove acts as a sacrificial barrier; if splashed, it must be immediately doffed, leaving the inner glove intact to protect the skin.

Step 3: Material Transfer

  • Action: Use anti-static weighing boats and grounded spatulas.

  • Causality: Static discharge can cause the fine powder to scatter, leading to surface contamination and potential inhalation exposure.

Step 4: Decontamination

  • Action: Wipe down the balance and fume hood surfaces with a solvent-dampened cloth (e.g., 70% isopropanol), followed by a soap and water wash. Place all used wipes into a designated solid hazardous waste container.

G Start Handling 2-chloro-5-fluoro- pyrrolo[2,3-d]pyrimidin-4-one Form Physical State? Start->Form Solid Dry Powder Form->Solid Solution In Solution (e.g., DMSO) Form->Solution PPE_Solid P100 Respirator, Double Nitrile Gloves, Closed Sash Hood Solid->PPE_Solid High aerosolization risk PPE_Liquid Splash Goggles, Double Nitrile Gloves, Standard Fume Hood Solution->PPE_Liquid High dermal absorption risk Action Execute Protocol PPE_Solid->Action PPE_Liquid->Action

Logic tree for determining PPE and handling controls based on the physical state of the intermediate.

Waste Segregation & Storage Strategy

Proper segregation is the most critical step in the disposal lifecycle. The [2] mandates that incompatible wastes must be kept separate to prevent dangerous reactions and to ensure that the waste can be legally and safely processed by commercial disposal facilities.

The Causality of Halogenated Segregation

Why must 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one be strictly segregated into Halogenated Organic Waste ?

  • Dioxin Prevention: Mixing halogenated waste with non-halogenated waste lowers the overall BTU (calorific) value of the waste stream. If incinerated at standard temperatures (800°C), incomplete combustion of the chlorine and fluorine atoms bonded to the aromatic ring can lead to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • Regulatory Compliance: Disposal facilities charge a premium for halogenated waste because it requires specialized high-temperature rotary kilns (>1100°C) to achieve the EPA-mandated 99.99% Destruction and Removal Efficiency (DRE) [3].

Waste Compatibility Matrix
Waste StreamAcceptable to Mix?Rationale
Halogenated Solvents (DCM, Chloroform) YES Compatible thermal destruction profile; maintains halogenated classification.
Non-Halogenated Solvents (Hexane, EtOAc) NO Dilutes BTU value; increases disposal costs unnecessarily; risks incomplete combustion.
Aqueous Waste (Acids/Bases) NO Causes phase separation; potential exothermic reactions with residual solvents.

Step-by-Step Disposal & Destruction Procedures

The ultimate fate of this compound must be high-temperature incineration. Landfilling is strictly prohibited due to the risk of groundwater leaching and the compound's biological activity.

Liquid Waste Protocol (Solutions & Mother Liquors)
  • Collection: Pour the liquid waste into a high-density polyethylene (HDPE) carboy specifically labeled "Hazardous Waste - Halogenated Organics".

  • Labeling: The label must explicitly state the presence of Chlorine, Fluorine, and Nitrogenous APIs . This alerts the disposal facility that the waste will generate HCl, HF, and NOx gases upon combustion.

  • Storage: Store the carboy in secondary containment in a well-ventilated waste accumulation area. Do not exceed the 90-day accumulation limit for large quantity generators (LQGs) as per RCRA guidelines.

Solid Waste Protocol (Powders & Contaminated Consumables)
  • Collection: Place all contaminated weighing boats, pipette tips, and empty vials into a puncture-resistant, sealable poly-bag.

  • Containment: Place the sealed bag into a DOT-approved 55-gallon steel or rigid plastic drum designated for "Solid Toxic Waste".

  • Destruction Mechanism: The drum will be transported by a licensed RCRA vendor to an incineration facility. The facility will utilize a rotary kiln operating at >1100°C. The exhaust gases will be passed through a caustic wet scrubber (using NaOH) to neutralize the hydrofluoric and hydrochloric acids generated by the destruction of the 2-chloro and 5-fluoro substituents [3].

G Waste Generate Waste (Solid/Liquid) Segregate Segregate as Halogenated Waste Waste->Segregate Do NOT mix with non-halogenated Label Label: Toxic, Halogenated, Contains F, Cl, N Segregate->Label Store Store in Secondary Containment (<90 Days) Label->Store Incinerate High-Temp Incineration (>1100°C) with Scrubbers Store->Incinerate Destroys API, Prevents Dioxins

Cradle-to-grave disposal workflow ensuring regulatory compliance and environmental safety.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

  • Hazardous Waste Management Facilities and Units (Incinerators). United States Environmental Protection Agency (EPA). Available at:[Link]

Personal protective equipment for handling 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this protocol to address the specific physicochemical and biological hazards associated with handling 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one . This compound is a highly functionalized halogenated pyrrolopyrimidine—a critical pharmacophore utilized in the development of [1] and novel [2].

Because of its potent biological activity and the lipophilic nature imparted by halogenation, standard laboratory safety measures must be elevated. This guide provides causality-driven, self-validating protocols to ensure your safety and operational integrity.

Mechanistic Hazard Assessment

To handle this chemical safely, you must understand why it is hazardous. The risks are directly tied to its molecular structure:

  • Lipophilicity and Dermal Penetration: The addition of chlorine (C2) and fluorine (C5) atoms to the pyrrolopyrimidine core significantly increases the molecule's partition coefficient (LogP). If dissolved in permeabilizing carrier solvents (e.g., DMSO, DMF), the compound can rapidly cross the stratum corneum, carrying its targeted kinase-inhibitory activity directly into systemic circulation.

  • Biological Toxicity: Inadvertent exposure can lead to unintended kinase inhibition (e.g., JAK1/2/3 suppression), which may manifest as localized immunosuppression or off-target cellular toxicity[1]. As with other halogenated pyrimidines, the structural modifications that enhance target binding also introduce [3].

  • Aerosolization Risk: As a fine, crystalline powder, the compound poses a severe inhalation risk. Halogenated heterocycles are known respiratory irritants and potential sensitizers.

Quantitative Risk Parameters

To contextualize the hazard, review the quantitative data associated with this chemical class. Even microscopic amounts can trigger significant biological responses.

ParameterQuantitative Value / RangeOperational Implication
Typical Biological Activity (IC₅₀) [4]Extreme potency; microgram quantities can cause systemic biological effects if absorbed.
Antibiofilm Screening Concentration [2]Spills of highly dilute solutions still pose significant environmental and biological hazards.
Fume Hood Face Velocity 80 – 120 feet per minute (fpm)Mandatory airflow required to prevent aerosolized powder inhalation during weighing.
Glove Breakthrough Time (DMSO) < 5 minutes (Standard Nitrile)Immediate glove change is required upon any solvent contact.

Personal Protective Equipment (PPE) Matrix

Do not rely on default lab attire. The following PPE matrix is engineered specifically for halogenated heterocycles.

PPE CategorySpecificationMechanistic Justification (The "Why")
Hand Protection (Solid) Double-layered Nitrile gloves (min 5 mil).Protects against dry powder transfer. The double layer ensures a sterile inner barrier if the outer glove is contaminated.
Hand Protection (Liquid) Butyl rubber or Silver Shield® over-gloves.Standard nitrile degrades rapidly in DMSO/DMF. Butyl rubber provides the necessary chemical resistance to prevent transdermal API delivery.
Eye Protection Z87.1 compliant unvented safety goggles.Prevents fine, halogenated dust from settling on the ocular mucosa, which can cause severe irritation.
Body Protection Flame-resistant (FR) lab coat, fully buttoned.Provides a physical barrier against static-charged powder clinging to personal clothing.
Respiratory Handled strictly inside a certified fume hood.Eliminates the need for an N95/P100 respirator by utilizing negative pressure engineering controls.

Self-Validating Operational Workflow

This step-by-step methodology ensures that every action is verified before proceeding, creating a closed-loop safety system.

Phase 1: Pre-Operation & Engineering Controls
  • System Check: Turn on the fume hood and observe the magnehelic gauge.

    • Validation: The gauge must explicitly read negative pressure (face velocity 80-120 fpm) before you uncap the chemical container.

  • Static Mitigation: Line the weighing area with an anti-static, disposable bench pad. Halogenated powders often carry static charges and will repel from standard plastic surfaces.

Phase 2: Weighing and Transfer (Solid State)
  • Preparation: Don your double nitrile gloves, FR lab coat, and safety goggles.

  • Transfer: Use an anti-static weigh boat and a grounded micro-spatula. Do not pour the chemical.

    • Causality: Pouring generates a micro-aerosol cloud. Scooping minimizes kinetic energy transfer to the powder.

  • Containment: Tare the vessel, carefully transfer the required mass, and immediately seal the primary container.

    • Validation: Visually inspect the threads of the primary container for residual dust before sealing to ensure a perfect closure.

Phase 3: Solubilization (Liquid State)
  • Solvent Handling: If dissolving in DMSO or DMF, upgrade your outer gloves to butyl rubber.

  • Addition: Add the solvent dropwise to the pre-weighed solid inside a sealed septum vial using a syringe.

    • Validation: Inspect the septum for structural integrity before and after injection to ensure no aerosolized solvent escapes.

  • Agitation: Vortex gently. Never sonicate an unsealed vessel containing this compound, as ultrasonic waves will generate highly respirable, toxic aerosols.

Spill Mitigation & Disposal Plan

Solid Spill Protocol
  • Do not sweep. Sweeping aerosolizes the halogenated powder.

  • Cover the spill with damp absorbent paper (using water or a mild solvent like isopropanol) to suppress dust generation.

  • Carefully wipe inward from the edges to prevent spreading.

  • Place all contaminated materials into a hazardous waste bag and strictly label it as "Halogenated Organic Solid Waste."

Liquid Spill Protocol (e.g., dissolved in DMSO)
  • Evacuate personnel from the immediate vicinity if the spill occurs outside the fume hood.

  • Don heavy-duty butyl gloves and a chemical-resistant apron.

  • Apply a universal chemical absorbent pad or vermiculite to the spill.

  • Scoop the absorbed mixture into a compatible, sealable high-density polyethylene (HDPE) container.

  • Wash the affected surface with a 10% bleach solution followed by soap and water to degrade residual active pharmaceutical ingredients (APIs).

Biological Application Context

Understanding the biological target reinforces the necessity of strict handling. Pyrrolopyrimidine derivatives are classically designed to competitively bind to the ATP-binding pocket of Janus kinases, thereby halting downstream inflammatory and proliferative gene transcription.

G Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds & Dimerizes JAK JAK Kinase (JAK1/2/3) Receptor->JAK Recruits/Activates STAT STAT Protein (Monomer) JAK->STAT Phosphorylates Inhibitor 2-Cl-5-F-Pyrrolopyrimidine (Inhibitor) Inhibitor->JAK Blocks ATP-Binding Site pSTAT Phosphorylated STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription (Target Genes) pSTAT->Nucleus Nuclear Translocation

Figure 1: Mechanism of action of pyrrolopyrimidine in the JAK/STAT pathway.

References

  • [4] Title: Janus kinase inhibitor, Source: Wikipedia, URL: [Link]

  • [2] Title: Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7, Source: MDPI - International Journal of Molecular Sciences, URL: [Link]

  • [1] Title: A Comprehensive Overview of Globally Approved JAK Inhibitors, Source: Pharmaceutics (PMC), URL: [Link]

Sources

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